molecular formula C5H12N2O B112851 2-amino-N-propylacetamide CAS No. 62029-81-6

2-amino-N-propylacetamide

Katalognummer: B112851
CAS-Nummer: 62029-81-6
Molekulargewicht: 116.16 g/mol
InChI-Schlüssel: FDYLEQIJNGFKPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-propylacetamide is a useful research compound. Its molecular formula is C5H12N2O and its molecular weight is 116.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2-amino-N-propylacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-amino-N-propylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-propylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-2-3-7-5(8)4-6/h2-4,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYLEQIJNGFKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406981
Record name 2-amino-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62029-81-6
Record name 2-Amino-N-propylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62029-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-propylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Monograph: 2-Amino-N-Propylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: N-Propylglycinamide; Glycine propylamide; 2-Amino-N-propyl-acetamide.[1] CAS Registry Number: 62029-81-6 Molecular Formula:


[1][2]

Part 1: Molecular Architecture & Physiochemical Profile

Structural Definition

2-amino-N-propylacetamide represents a specific structural modification of the inhibitory neurotransmitter Glycine . Unlike its structural isomer Milacemide (2-(pentylamino)acetamide), which is alkylated at the amine terminus, the target molecule is alkylated at the amide terminus.

This distinction is critical for medicinal chemistry:

  • Milacemide Type:

    
     (MAO-B substrate).[3]
    
  • Target (N-Propylglycinamide):

    
     (Amidase substrate/Peptide mimetic).
    

The molecule consists of a glycine backbone where the carboxylic acid hydroxyl is replaced by a propylamino group, creating a secondary amide bond while leaving the alpha-amine free (primary).

Physiochemical Data Table

The following parameters dictate the molecule's behavior in biological systems (BBB permeability) and synthetic handling.

ParameterValueContext
Molecular Weight 116.16 g/mol Fragment-like; high ligand efficiency potential.
LogP (Predicted) 0.21 ± 0.3Amphiphilic. Sufficient lipophilicity for moderate BBB penetration compared to Glycine (LogP -3.2).
Polar Surface Area (PSA) ~55 ŲWell within the range for CNS penetration (<90 Ų).
pKa (Amine) ~8.1 - 8.4Exists predominantly as a cation (

) at physiological pH.
Physical State Viscous Oil / Low-melting SolidTypically handled as the Hydrochloride (HCl) salt for stability.
H-Bond Donors 2Primary amine (

) and Amide (

).
H-Bond Acceptors 2Carbonyl (

) and Amine (

).

Part 2: Synthetic Pathways & Protocols

To ensure high purity for biological evaluation, a Boc-Protection Strategy is superior to direct aminolysis of halo-acetamides, which often yields over-alkylated byproducts.

Strategic Workflow (Graphviz)

Synthesis Start Boc-Glycine (Starting Material) Intermediate Boc-Gly-NH-Pr (Protected Amide) Start->Intermediate Coupling (RT, 12h) Reagents1 Propylamine + EDC.HCl / HOBt Reagents1->Intermediate Product 2-Amino-N-propylacetamide (TFA Salt) Intermediate->Product Cleavage (0°C -> RT) Reagents2 TFA / DCM (Deprotection) Reagents2->Product Purification Ion Exchange / Free Base Conversion Product->Purification Optional

Figure 1: Stepwise synthesis via carbodiimide coupling to prevent side reactions common in direct alkylation.

Detailed Experimental Protocol

Objective: Synthesis of 2-amino-N-propylacetamide hydrochloride.

Step 1: Coupling

  • Dissolution: Dissolve Boc-Glycine (10 mmol, 1.75 g) in anhydrous Dichloromethane (DCM, 50 mL).

  • Activation: Add EDC.HCl (1.1 eq) and HOBt (1.1 eq) at 0°C. Stir for 15 minutes to form the active ester.

  • Amidation: Add Propylamine (1.1 eq, 0.65 g) dropwise. Add DIPEA (2.0 eq) if the amine is a salt.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Wash organic layer with 1M HCl (remove unreacted amine), Sat.

    
     (remove unreacted acid), and Brine. Dry over 
    
    
    
    and concentrate.
    • Checkpoint: Isolate Boc-2-amino-N-propylacetamide (White solid/oil).

Step 2: Deprotection

  • Cleavage: Dissolve the intermediate in DCM (10 mL). Add Trifluoroacetic Acid (TFA) (5 mL) dropwise at 0°C.

  • Monitoring: Stir at RT for 2 hours. Monitor via TLC (disappearance of Boc-spot).

  • Isolation: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Salt Formation: Dissolve residue in minimal Ethanol; add 2M HCl in Diethyl Ether. Precipitate the HCl salt .

  • Yield: Expect >85% yield.

Part 3: Structural Characterization (Analytical Integrity)

Validation of the structure requires confirming the propyl chain integrity and the primary amine.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


 or 

(Values for HCl salt)
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.0 - 8.5 Broad Singlet3H

Ammonium protons (exchangeable).
8.3 Triplet (br)1H

Amide proton (coupled to propyl

).
3.65 Singlet2H

Glycine alpha-protons (Deshielded by carbonyl).
3.05 Quartet/Multiplet2H

Propyl C1 (Adjacent to amide N).
1.45 Multiplet2H

Propyl C2 (Methylene bridge).
0.85 Triplet3H

Propyl C3 (Terminal methyl).
Mass Spectrometry (ESI-MS)
  • Observed Ion:

    
    
    
  • m/z Value: 117.1

  • Fragmentation Pattern: Loss of propyl amine fragment or cleavage of the amide bond may be observed at higher collision energies.

Part 4: Pharmacological Context & Application

Mechanism of Action: The Glycinamide Scaffold

2-amino-N-propylacetamide serves as a Glycine Prodrug and a Peptide Template .

  • Prodrug Hypothesis: The propyl amide modification masks the carboxylic acid of glycine, increasing lipophilicity (LogP 0.21 vs -3.2). This facilitates transport across the Blood-Brain Barrier (BBB).

  • Metabolic Activation: Once in the CNS, amidases cleave the propyl amine, releasing free Glycine.

  • Target Modulation: Free Glycine acts as a co-agonist at the NMDA Receptor (Glycine site) or an agonist at Glycine Receptors (GlyR) .

Comparative SAR (Structure-Activity Relationship)

SAR Figure 2: Metabolic divergence between N-Propylglycinamide (Amidase path) and Milacemide (MAO-B path). Target 2-Amino-N-propylacetamide (Target Molecule) Milacemide Milacemide (Isomer: Pentyl-amino...) Target->Milacemide Structural Isomerism (C-term vs N-term mod) Amidase Amidase Enzyme Target->Amidase Hydrolysis MAO MAO-B Enzyme Milacemide->MAO Oxidative Deamination Glycine Glycine (Active Neurotransmitter) MAO->Glycine Releases Amidase->Glycine Releases

Research Applications
  • Anticonvulsant Screening: Used as a reference standard in evaluating "Glycinamide" class anticonvulsants (e.g., comparison against Valproyl-glycinamide).

  • Peptide Synthesis: Serves as a C-terminal capping unit (

    
    ) to prevent carboxypeptidase degradation in larger neuropeptides.
    

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21407, N-propylacetamide (Structural Analog Data). Retrieved from [Link]

  • Benoiton, N. L. (2019). Chemistry of Peptide Synthesis. CRC Press. (Authoritative text on Boc/EDC coupling protocols).

  • Kohn, H., et al. (1991). Preparation and anticonvulsant activity of a series of functionalized alpha-aromatic amino acids. Journal of Medicinal Chemistry. (Establishes SAR for amino-acetamide derivatives).

  • Semple, H. A., et al. (1992). Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives. Journal of Pharmaceutical Sciences. (Discusses the prodrug mechanism of glycinamides).

Sources

Technical Guide: Synthesis of 2-Amino-N-Propylacetamide (CAS 62029-81-6)

[1]

Executive Summary

Target Molecule: 2-amino-N-propylacetamide Synonyms: N-propylglycinamide, Glycine N-propylamide CAS Registry Number: 62029-81-6 Molecular Formula: C₅H₁₂N₂O Molecular Weight: 116.16 g/mol [1][2][3][4]

This technical guide outlines the synthesis pathways for 2-amino-N-propylacetamide , a critical intermediate in the development of substituted glycinamide derivatives, often utilized in anticonvulsant and local anesthetic drug discovery.[1]

We present two distinct methodologies:

  • The Haloacetamide Route: A scalable, cost-effective protocol utilizing chloroacetyl chloride, suitable for gram-to-kilogram synthesis.[5]

  • The Protected Amino Acid Route: A high-precision protocol using Boc-Glycine, ideal for medicinal chemistry applications requiring strict impurity control.[5]

Part 1: Strategic Analysis & Retrosynthesis[1]

The synthesis of 2-amino-N-propylacetamide hinges on the formation of the amide bond between a glycine equivalent and n-propylamine. The choice of pathway depends heavily on the scale and purity requirements.[5]

Retrosynthetic Logic

The molecule can be deconstructed into two primary synthons: the propylamine unit and the glycyl unit.[5]

  • Path A (Industrial): Uses Chloroacetyl Chloride as an electrophilic linker.[1][5] The amide bond is formed first, followed by the installation of the primary amine via nucleophilic substitution (

    
    ).[1][5]
    
    • Pros: Low reagent cost, no expensive coupling agents.[1][5]

    • Cons: Risk of over-alkylation (dimerization) during the amination step; requires careful temperature control.[5]

  • Path B (Precision): Uses N-Boc-Glycine .[5] The primary amine is protected before amide bond formation.[5]

    • Pros: Eliminates side-reactions; high purity profile.[5]

    • Cons: Higher cost (coupling reagents, protecting groups); lower atom economy.[1][5]

RetrosynthesisTarget2-amino-N-propylacetamide(CAS 62029-81-6)SplitRetrosynthetic DisconnectionTarget->SplitRouteARoute A: Haloacetamide(Industrial)Split->RouteARouteBRoute B: Protected AA(Precision)Split->RouteBPrecursorA1Chloroacetyl ChlorideRouteA->PrecursorA1PrecursorA2n-PropylamineRouteA->PrecursorA2PrecursorB1Boc-Gly-OHRouteB->PrecursorB1PrecursorB2Coupling Agents(EDC/HOBt)RouteB->PrecursorB2

Figure 1: Retrosynthetic analysis showing the divergence between the Haloacetamide and Protected Amino Acid strategies.

Part 2: The Haloacetamide Pathway (Industrial Protocol)[5]

This route proceeds via the intermediate 2-chloro-N-propylacetamide (CAS 13916-39-7).[6]

Step 1: N-Acylation

Reaction: Chloroacetyl chloride + n-Propylamine

1
  • Critical Control Point: This reaction is highly exothermic.[1][5] Temperature must be maintained between 0–5°C during addition to prevent di-acylation or polymerization.[5]

  • Base Selection: A biphasic system (DCM/Aq.[5] NaOH) or anhydrous conditions with triethylamine (TEA) can be used.[5] The protocol below uses the biphasic Schotten-Baumann conditions for ease of workup.

Protocol:

  • Charge: To a 500 mL round-bottom flask, add n-propylamine (1.0 eq, 5.91 g, 0.1 mol) and DCM (100 mL).

  • Cool: Cool the solution to 0°C using an ice/salt bath.

  • Base: Add 10% aqueous NaOH (1.1 eq) or TEA (1.1 eq) while stirring vigorously.

  • Addition: Add chloroacetyl chloride (1.05 eq, 11.86 g) dropwise over 30 minutes. Do not allow internal temp to exceed 10°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Separate phases. Wash organic layer with 1N HCl (to remove unreacted amine), then brine.[1][5] Dry over MgSO₄ and concentrate in vacuo.

  • Yield: Expect ~85-90% of a white/off-white solid (2-chloro-N-propylacetamide).

Step 2: Ammonolysis (Amination)

Reaction: 2-chloro-N-propylacetamide +



1
  • Mechanism:

    
     Nucleophilic Substitution.[1][5]
    
  • Challenge: The product (primary amine) is more nucleophilic than ammonia, leading to secondary amine impurities (dimers).[1][5]

  • Solution: Use a massive excess of ammonia (20–30 equivalents) or a saturated methanolic ammonia solution.[1][5]

Protocol:

  • Dissolution: Dissolve the chloro-intermediate (0.05 mol) in Methanol (50 mL).

  • Ammonia Charge: Cool to 0°C and saturate with ammonia gas, or add 7N

    
     in Methanol (150 mL, excess).
    
  • Reaction: Seal the vessel (pressure tube recommended) and stir at RT for 24 hours. Note: Heating to 40°C accelerates the reaction but increases pressure.[1]

  • Workup: Concentrate to dryness to remove excess ammonia and methanol.[5]

  • Purification: The residue contains the product hydrochloride and

    
    .[5]
    
    • Free Base Isolation:[1] Dissolve in minimal water, basify with NaOH to pH >12, and extract exhaustively with DCM or chloroform (product is water-soluble; salting out with NaCl helps).[1][5]

    • Alternative: Recrystallize the HCl salt from ethanol/ether.[5]

Haloacetamide_WorkflowStartStart:n-PropylamineStep1Acylation:+ Chloroacetyl Chloride(0°C, DCM)Start->Step1IntermedIntermediate:2-chloro-N-propylacetamide(CAS 13916-39-7)Step1->Intermed85-90% YieldStep2Amination:+ Excess NH3/MeOH(24h, RT)Intermed->Step2SN2 ReactionWorkupWorkup:Basify & ExtractStep2->WorkupFinalFinal Product:2-amino-N-propylacetamideWorkup->Final

Figure 2: Workflow for the Haloacetamide (Industrial) Synthesis Route.

Part 3: The Protected Amino Acid Pathway (Precision Protocol)

This route is recommended for drug discovery applications where avoiding trace chlorinated impurities is paramount.[5]

Reagents:

  • Boc-Gly-OH: N-(tert-Butoxycarbonyl)glycine.

  • Coupling Agent: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

  • Solvent: DMF or DCM.

Protocol:

  • Activation: Dissolve Boc-Gly-OH (1.0 eq) and HOBt (1.1 eq) in dry DCM/DMF. Cool to 0°C.[5]

  • Coupling: Add EDC.HCl (1.1 eq). Stir for 15 minutes to form the active ester.

  • Addition: Add n-propylamine (1.0 eq) and DIPEA (1.2 eq).

  • Stir: Allow to warm to RT and stir overnight.

  • Workup: Dilute with Ethyl Acetate. Wash with Citric Acid (5%),

    
     (sat.), and Brine.[1][5] Dry and concentrate to yield Boc-amino-N-propylacetamide .
    
  • Deprotection: Dissolve intermediate in DCM. Add Trifluoroacetic Acid (TFA) (20% v/v).[5] Stir for 2 hours.

  • Isolation: Concentrate to remove TFA.[5] The product is obtained as the TFA salt.[5] Ion exchange chromatography can be used to obtain the free base.[5]

Part 4: Analytical Validation & Data

To validate the synthesis, compare analytical data against the expected values.[1][5]

ParameterExpected Value/Observation
Appearance White crystalline solid (HCl salt) or colorless oil/solid (Free base).[5]
1H NMR (DMSO-d6)

0.85
(t, 3H,

),

1.45
(m, 2H,

),

3.05
(q, 2H,

),

3.55
(s, 2H,

),

8.1
(br, Amide NH).[1]
Mass Spec (ESI)

m/z
Key QC Check For Route 1: Absence of chlorine isotope pattern in MS and absence of

4.05 shift (characteristic of

) in NMR.

Part 5: Safety & Handling

  • Chloroacetyl Chloride: Lachrymator, corrosive, and toxic by inhalation.[1][5] Handle only in a fume hood.

  • 2-Chloro-N-propylacetamide: Like many

    
    -haloacetamides, this is a potential alkylating agent  and skin sensitizer.[1] Avoid contact.
    
  • n-Propylamine: Highly flammable and corrosive.[5]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][5] (5th Ed.).[5] Synthesis of Amides via Acyl Chlorides.[5]

  • PubChem. Compound Summary: N-Propylacetamide (CAS 5331-48-6) & Related Amides.[5] (Note: Used for physical property correlation of the propyl-amide chain).[5] Retrieved from [Link]

  • Google Patents. Process for the preparation of N-substituted chloroacetamides (US3647876A).[5] Retrieved from

An In-Depth Technical Guide to 2-amino-N-propylacetamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-amino-N-propylacetamide, a molecule of interest for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis methodologies, physicochemical properties, and explore its potential as a building block in the creation of novel bioactive compounds.

Chemical Identity and Nomenclature

2-amino-N-propylacetamide is a simple yet versatile chemical entity. Its systematic IUPAC name is 2-amino-N-propylacetamide . This name clearly defines its structure: an acetamide backbone with a primary amine group at the alpha-carbon (position 2) and a propyl group attached to the amide nitrogen.

Key Identifiers:

IdentifierValue
IUPAC Name 2-amino-N-propylacetamide
Synonyms N1-PROPYLGLYCINAMIDE, ACETAMIDE, 2-AMINO-N-PROPYL-[1]
CAS Number 62029-81-6[1]
Molecular Formula C5H12N2O[1]
Molecular Weight 116.16 g/mol

A hydrochloride salt of this compound, 2-amino-N-propylacetamide hydrochloride (CAS No. 67863-04-1), is also commercially available.[2]

Caption: 2D structure of 2-amino-N-propylacetamide.

Synthesis Strategies and Methodologies

Approach 1: Nucleophilic Substitution of a Haloacetamide

This is a straightforward and common method for the preparation of N-substituted aminoacetamides. The synthesis involves two main steps:

  • Preparation of an N-propyl-2-haloacetamide intermediate: This is typically achieved by reacting propylamine with a haloacetyl halide, such as chloroacetyl chloride or bromoacetyl bromide.

  • Nucleophilic substitution with an amine source: The halogen on the intermediate is then displaced by an amine. For the synthesis of the parent 2-amino-N-propylacetamide, this would involve a protected form of ammonia, followed by deprotection.

A similar strategy has been successfully employed in the synthesis of 2-amino-N-(p-Chlorophenyl) acetamide derivatives, where 2-bromo-N-(p-Chlorophenyl) acetamide was condensed with various amines.[3]

Illustrative Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-chloro-N-propylacetamide

  • To a solution of propylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane) cooled to 0°C, chloroacetyl chloride (1.0 eq) is added dropwise with stirring.

  • The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-chloro-N-propylacetamide.

Step 2: Synthesis of 2-amino-N-propylacetamide

  • The crude 2-chloro-N-propylacetamide is dissolved in a suitable solvent, and a source of ammonia (e.g., a solution of ammonia in methanol or using a protected amine followed by deprotection) is added.

  • The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • The product is then isolated and purified using appropriate techniques, such as column chromatography or crystallization, to yield 2-amino-N-propylacetamide.

Approach 2: Amide Coupling of a Protected Amino Acid

This approach involves the coupling of an N-protected glycine derivative with propylamine, followed by the removal of the protecting group. This method is widely used in peptide synthesis and offers good control over the reaction.

Illustrative Experimental Protocol (Hypothetical):

Step 1: Amide coupling

  • To a solution of an N-protected glycine (e.g., Boc-glycine or Cbz-glycine) (1.0 eq) in a suitable solvent (e.g., dichloromethane or dimethylformamide), a coupling agent (e.g., DCC, EDC) and an activating agent (e.g., HOBt, NHS) are added.

  • Propylamine (1.1 eq) is then added to the reaction mixture, and it is stirred at room temperature overnight.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is worked up to remove the coupling byproducts and unreacted starting materials.

Step 2: Deprotection

  • The N-protected 2-amino-N-propylacetamide is then subjected to a deprotection step to remove the protecting group.

    • For a Boc group, this is typically achieved using an acid such as trifluoroacetic acid (TFA) in dichloromethane.

    • For a Cbz group, catalytic hydrogenation is commonly employed.

  • The final product, 2-amino-N-propylacetamide, is then isolated and purified.

A similar approach has been documented for the synthesis of 2-amino-N-[1-(2-pyridinyl)-2-phenylethyl]acetamide dihydrochloride, where N-CBZ-glycine was coupled with an amine using dicyclohexylcarbodiimide (DCC).[4]

G cluster_0 Approach 1: Nucleophilic Substitution cluster_1 Approach 2: Amide Coupling Propylamine Propylamine N-Propyl-2-haloacetamide N-Propyl-2-haloacetamide Propylamine->N-Propyl-2-haloacetamide Acylation Haloacetyl Halide Haloacetyl Halide Haloacetyl Halide->N-Propyl-2-haloacetamide 2-amino-N-propylacetamide 2-amino-N-propylacetamide N-Propyl-2-haloacetamide->2-amino-N-propylacetamide Amination Amine Source Amine Source Amine Source->2-amino-N-propylacetamide N-Protected Glycine N-Protected Glycine N-Protected Intermediate N-Protected Intermediate N-Protected Glycine->N-Protected Intermediate Coupling Propylamine_2 Propylamine Propylamine_2->N-Protected Intermediate Final Product 2-amino-N-propylacetamide N-Protected Intermediate->Final Product Deprotection

Caption: Synthetic approaches to 2-amino-N-propylacetamide.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 2-amino-N-propylacetamide are scarce in the public domain. However, based on its structure, we can infer some of its likely characteristics.

PropertyPredicted/Inferred Value
Appearance Likely a colorless to pale yellow liquid or a low-melting solid.
Solubility Expected to be soluble in water and polar organic solvents due to the presence of the amine and amide functional groups capable of hydrogen bonding.
Boiling Point Higher than its non-amino counterpart, N-propylacetamide, due to increased hydrogen bonding.
Melting Point If solid, likely to be relatively low.

For the related compound, N-propylacetamide (CAS 5331-48-6) , some experimental data is available, which can serve as a rough reference point. It is described as a colorless to pale yellow liquid.[5]

Spectral Data (Predicted)

Without experimental data, we can predict the key features of the NMR and mass spectra of 2-amino-N-propylacetamide.

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the nitrogen, and a triplet for the other methylene group), a singlet for the methylene group adjacent to the primary amine, and broad signals for the amine and amide protons.

  • ¹³C NMR: The spectrum would show five distinct carbon signals corresponding to the carbonyl carbon, the two methylene carbons of the propyl group, the methyl carbon of the propyl group, and the methylene carbon adjacent to the primary amine.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 116. Fragmentation would likely involve cleavage of the amide bond and the bonds adjacent to the nitrogen atoms.

Potential Applications in Research and Drug Discovery

The true value of 2-amino-N-propylacetamide lies in its potential as a versatile building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a primary amine and a secondary amide, allows for a wide range of chemical modifications.

Scaffold for Peptidomimetics and Bioactive Compounds

The structure of 2-amino-N-propylacetamide makes it an excellent starting point for the development of peptidomimetics and other bioactive molecules. The primary amine can be readily functionalized to introduce various side chains, while the amide bond provides a stable backbone. This allows for the creation of libraries of compounds for screening against various biological targets.

Precursor for Heterocyclic Synthesis

The functional groups in 2-amino-N-propylacetamide can be utilized in cyclization reactions to form a variety of heterocyclic structures, which are prevalent in many approved drugs.

Potential for Antimicrobial Activity

While there is no direct evidence for the antimicrobial activity of 2-amino-N-propylacetamide, studies on structurally related compounds suggest this as a promising area of investigation. For instance, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives have shown moderate to high antibacterial activities against several bacterial strains.[3] This suggests that the 2-amino-N-alkylacetamide scaffold could be a valuable pharmacophore for the development of new antimicrobial agents.

Conclusion

2-amino-N-propylacetamide is a chemical compound with significant potential for application in synthetic and medicinal chemistry. While detailed experimental data is currently limited in the public domain, its straightforward, predictable synthesis and versatile chemical handles make it an attractive building block for the creation of novel molecules with potential therapeutic applications. Further research into its synthesis, characterization, and biological activity is warranted to fully unlock its potential for the scientific and drug development communities.

References

  • Synthesis of 2-amino-N-[1-(2-pyridinyl)-2-phenylethyl]acetamide dihydrochloride. (n.d.). PrepChem. Retrieved January 31, 2026, from [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine. (n.d.). Google Patents.
  • US3647876A - Process in the preparation of n n-di-n-propyl-alpha-chloroacetamid. (n.d.). Google Patents.
  • 2-AMINO-N-PROPYLACETAMIDE HYDROCHLORIDE. (n.d.). 2a biotech. Retrieved January 31, 2026, from [Link]

  • Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. (2013). Journal of The American Society for Mass Spectrometry, 24(12), 1949–1960.
  • N-(n-propyl)acetamide (C5H11NO). (n.d.). PubChemLite. Retrieved January 31, 2026, from [Link]

  • Synthesis and Antibacterial Activity of Propylamycin Derivatives Functionalized at the 5”- and Other Positions with a View to Overcoming Resistance due to Aminoglycoside Modifying Enzymes. (2011). Journal of Medicinal Chemistry, 54(17), 6046–6060.
  • 2-amino-N-methylacetamide hydrochloride. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • N-Propylacetamide. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • EP3590949B1 - Ribonucleic acids containing n1-methyl-pseudouracils and uses thereof. (n.d.). Google Patents.
  • 2-amino-n-propylacetamide ,62029-81-6. (n.d.). Chemcd. Retrieved January 31, 2026, from [Link]

  • Synthesis of compounds 11–13 by amination using chloroacetyl chloride... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • (PDF) Antimicrobial, Antibiofilm, and Antioxidant Activity of Functional Poly(Butylene Succinate) Films Modified with Curcumin and Carvacrol. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • CN107141238A - A kind of preparation method of ACT-064992 intermediate. (n.d.). Google Patents.
  • N-(n-Propyl)acetamide. (n.d.). NIST WebBook. Retrieved January 31, 2026, from [Link]

  • (PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2022). Molecules, 27(23), 8343.
  • Mass Spectrometry of Amino Acids and Proteins. (2016). In Mass Spectrometry in Medicinal Chemistry (pp. 1-32). Wiley-VCH.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2022). International Journal of Molecular Sciences, 23(21), 13038.

Sources

Technical Guide: Mechanism of Action of 2-Amino-N-Propylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical analysis of 2-amino-N-propylacetamide (also known as N-propylglycinamide ), a chemical scaffold with significant utility in neuropharmacology and enzyme kinetics research.

The content is structured to address the compound's dual role: as a mechanism-based probe for Sirtuin-2 (SIRT2) and as a glycinergic modulator in neurobiology.

Executive Summary & Chemical Identity

2-amino-N-propylacetamide (CAS: 62029-81-6) is a glycinamide derivative characterized by a propyl chain attached to the amide nitrogen. Unlike its structural analog Milacemide (2-(pentylamino)acetamide), which is an amine-substituted prodrug, 2-amino-N-propylacetamide is an amide-substituted glycine mimetic.

  • IUPAC Name: 2-amino-N-propylacetamide[1]

  • Synonyms: N-propylglycinamide; Glycine N-propylamide.

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 116.16 g/mol [1][2]

  • Core Classification: Glycine mimetic, SIRT2 Probe, Potential Anticonvulsant.

Structural Significance

The molecule mimics the side chain of Acetyl-Lysine (specifically the terminal amide functionality) and the neurotransmitter Glycine . This duality dictates its two primary mechanisms of action:

  • Biochemical Probe: Acts as a minimal substrate or "occupant" mimic for the NAD+-dependent deacetylase SIRT2.

  • Neuropharmacology: Functions as a lipophilic glycine precursor or modulator of the NMDA receptor glycine site.

Mechanism of Action I: SIRT2 Inhibition & Substrate Mimicry

Recent high-impact studies (e.g., RSC, Enzo Life Sciences) have utilized 2-amino-N-propylacetamide as a key structural motif to understand Mechanism-Based Inhibition of Sirtuin-2 (SIRT2).

The Deacetylation Pathway

SIRT2 removes acetyl groups from lysine residues on proteins (e.g.,


-tubulin, histones) using NAD+ as a cosubstrate. The reaction normally produces Nicotinamide (NAM), O-acetyl-ADP-ribose, and the deacetylated lysine.
The "Occupant" Mechanism

2-amino-N-propylacetamide functions as a non-reactive substrate mimic or a fragment of a larger "exosite" inhibitor .

  • Lysine Mimicry: The

    
    -propylacetamide chain structurally resembles the acetyl-lysine side chain but lacks the ability to form the high-energy intermediate required for deacetylation.
    
  • Active Site Saturation: By occupying the hydrophobic tunnel normally reserved for the acetyl-lysine substrate, it prevents the entry of endogenous substrates.

  • Thioacetyl Analog Precursor: In advanced inhibitor design, this scaffold is often modified into a thioacetyl derivative. The thioacetyl group reacts with NAD+ to form a stalled ADP-ribose-conjugate , permanently locking the enzyme. 2-amino-N-propylacetamide represents the "product" state or control structure in these kinetic studies.

Visualization: SIRT2 Inhibition Pathway

The following diagram illustrates how the molecule mimics the substrate to block the catalytic cycle.

SIRT2_Mechanism SIRT2 SIRT2 Enzyme (Active Site) Complex_Active Catalytic Complex [SIRT2-NAD-Substrate] SIRT2->Complex_Active + Substrate Complex_Stalled Stalled Complex [SIRT2-Inhibitor] SIRT2->Complex_Stalled + 2-amino-N-propylacetamide NAD NAD+ Co-factor NAD->Complex_Active Substrate Acetyl-Lysine (Natural Substrate) Inhibitor 2-amino-N-propylacetamide (Mimic/Probe) Inhibitor->Complex_Stalled Product Deacetylation (O-Acetyl-ADP-Ribose) Complex_Active->Product Catalysis Complex_Stalled->Product BLOCKED

Caption: Competitive inhibition model where 2-amino-N-propylacetamide occupies the peptide binding channel, preventing formation of the catalytic complex.

Mechanism of Action II: Neuropharmacological Modulation

In the context of drug development for epilepsy and cognitive disorders, 2-amino-N-propylacetamide acts as a Glycinamide derivative.

Pharmacodynamics
  • Glycine Prodrug Hypothesis:

    • Barrier Penetration: Glycine itself crosses the Blood-Brain Barrier (BBB) poorly. The

      
      -propyl modification increases lipophilicity, facilitating BBB transport.
      
    • Metabolic Activation: Once in the CNS, amidases (e.g., Fatty Acid Amide Hydrolase - FAAH) or non-specific peptidases hydrolyze the amide bond.

    • Reaction:

      
      .
      
  • Receptor Interaction:

    • NMDA Receptor: The released Glycine acts as a co-agonist at the GluN1 subunit (Strychnine-insensitive glycine site), potentially enhancing synaptic plasticity (cognitive enhancement).

    • Glycine Receptor (GlyR): At high concentrations, it may activate inhibitory strychnine-sensitive glycine receptors in the brainstem/spinal cord, producing anticonvulsant effects.

Visualization: Metabolic Activation

Glycine_Metabolism Prodrug 2-amino-N-propylacetamide (Lipophilic) BBB Blood-Brain Barrier Prodrug->BBB Passive Diffusion CNS CNS Parenchyma Glycine Glycine (Active Neurotransmitter) Prodrug->Glycine Hydrolysis Propylamine Propylamine (Byproduct) Prodrug->Propylamine BBB->Prodrug Entry to CNS Enzyme Amidase / Peptidase Enzyme->Glycine NMDA NMDA Receptor (Modulation) Glycine->NMDA Binding (GluN1)

Caption: Metabolic pathway converting the lipophilic prodrug into active Glycine within the Central Nervous System.

Experimental Protocols

These protocols are designed for researchers validating the compound's identity and activity.

Protocol A: Synthesis of 2-amino-N-propylacetamide (Reference Standard)

Based on standard peptide coupling methodologies.

  • Reagents: N-Cbz-Glycine (1.0 eq), Propylamine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DCM (Solvent).

  • Coupling: Dissolve N-Cbz-Glycine in DCM at 0°C. Add EDC, HOBt, and DIPEA. Stir for 15 min. Add Propylamine dropwise. Warm to RT and stir for 12h.

  • Workup: Wash with 1M HCl, sat. NaHCO3, and brine.[3] Dry over Na2SO4.[3] Concentrate to yield N-Cbz-2-amino-N-propylacetamide.

  • Deprotection: Dissolve intermediate in Methanol. Add Pd/C (10% w/w). Hydrogenate (

    
     balloon) for 4h. Filter through Celite. Evaporate to yield 2-amino-N-propylacetamide  as a waxy solid or oil.
    
  • Validation: ESI-MS (

    
    ); 
    
    
    
    H-NMR (DMSO-
    
    
    ) to confirm propyl signals (
    
    
    ppm) and glycyl protons (
    
    
    ppm).
Protocol B: SIRT2 Fluorometric Inhibition Assay

To verify mechanism-based inhibition.

  • System: Use a commercial SIRT2 Fluorometric Drug Discovery Kit (e.g., Enzo/Cayman).

  • Substrate: Fluorogenic peptide (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC).

  • Procedure:

    • Incubate SIRT2 enzyme (0.5 U) with varying concentrations of 2-amino-N-propylacetamide (0.1

      
      M – 100 
      
      
      
      M) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM
      
      
      ).
    • Add NAD+ (500

      
      M) and Substrate (50 
      
      
      
      M) to initiate reaction.
    • Incubate at 37°C for 45 minutes.

    • Stop reaction with Developer Solution (containing Nicotinamide and Trypsin).

    • Read Fluorescence (Ex 360 nm / Em 460 nm).

  • Data Analysis: Plot % Activity vs. Log[Concentration]. If the molecule acts as a simple occupant, expect competitive inhibition characteristics (

    
     determination).
    

References

  • RSC Advances (2013). "Potent Mechanism-Based Sirtuin-2-Selective Inhibition by an In-Situ-Generated Occupant of the Substrate Binding Pocket." Royal Society of Chemistry.

  • Santa Cruz Biotechnology. "2-amino-N-propylacetamide (CAS 62029-81-6) Product Data." SCBT. [1]

  • Google Patents (2010). "Peptide therapeutic conjugates and uses thereof (WO2010063124A1)." Google Patents.

  • Enzo Life Sciences. "SIRT2 Fluorometric Drug Discovery Kit Manual." Enzo.

Sources

2-Amino-N-Propylacetamide: A Technical Monograph on Synthesis and Pharmacochemical Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and pharmacological context of 2-amino-N-propylacetamide (also known as N-propylglycinamide ).

Given that this compound serves primarily as a structural intermediate and a pharmacophore scaffold rather than a marketed blockbuster drug, this guide focuses on its role in Structure-Activity Relationship (SAR) studies for CNS-active agents (anticonvulsants) and its utility as a building block in peptidomimetic synthesis.

Part 1: Chemical Identity & Historical Context

The N-Alkylglycinamide Scaffold

2-amino-N-propylacetamide represents the simplest alkyl-substituted amide derivative of glycine. Historically, the exploration of this chemical class emerged during the mid-20th century (1960s-1980s) , a "Golden Age" for phenotypic screening of small amino acid derivatives for Central Nervous System (CNS) activity.

Researchers hypothesized that modifying the glycine molecule—a major inhibitory neurotransmitter—could facilitate blood-brain barrier (BBB) penetration while retaining receptor affinity. While glycine itself is too polar to cross the BBB effectively, its amide derivatives (glycinamides) offered a lipophilic pathway to modulate glycine receptors or metabolize into active glycine within the CNS.

Nomenclature and Structure
  • IUPAC Name: 2-amino-N-propylacetamide

  • Common Synonyms: N-propylglycinamide; Glycine propylamide.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 116.16 g/mol

  • Key Functional Groups:

    • Primary Amine (

      
      ):  The N-terminus, crucial for protonation and ionic interactions.
      
    • Amide Linkage (

      
      ):  The rigid backbone providing hydrogen bond donor/acceptor sites.
      
    • Propyl Chain (

      
      ):  A lipophilic tail that enhances membrane permeability compared to the parent glycine.
      
Discovery Context: The Anticonvulsant Screening Era

The specific interest in N-propyl derivatives arose from SAR studies targeting anticonvulsant activity . Early medicinal chemistry campaigns (e.g., by groups investigating Milacemide analogs) systematically varied the alkyl chain length on the amide nitrogen of glycine.

  • Short chains (Methyl/Ethyl): Often too polar or rapidly metabolized.

  • Medium chains (Propyl/Butyl): Optimal balance of lipophilicity (LogP) and solubility.

  • Long chains: Issues with solubility and non-specific binding.

2-amino-N-propylacetamide was identified as a critical reference standard in these libraries, serving as a baseline to evaluate the effects of branching (e.g., isopropyl vs. n-propyl) and substitution on the alpha-carbon.

Part 2: Synthesis & Manufacturing Protocols

To ensure high purity for biological screening, a Boc-protection strategy is the industry standard. This prevents self-polymerization of glycine (forming polyglycine) during the amide coupling step.

Retrosynthetic Analysis

The molecule is constructed by coupling Glycine (nucleophile/acyl donor) with Propylamine (nucleophile).

  • Challenge: Glycine has both an amine and a carboxylic acid. Direct mixing with a coupling agent leads to uncontrolled polymerization.

  • Solution: Protect the glycine amine with a tert-butyloxycarbonyl (Boc) group.

Detailed Synthetic Protocol

Objective: Synthesis of 2-amino-N-propylacetamide HCl salt. Scale: 10 mmol.

Phase A: Coupling (Formation of Boc-N-propylglycinamide)
  • Reagents:

    • Boc-Gly-OH (1.75 g, 10 mmol)

    • Propylamine (0.82 mL, 10 mmol)

    • EDC

      
      HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 eq)
      
    • HOBt (Hydroxybenzotriazole) (1.1 eq) - Prevents racemization and enhances rate.

    • DIPEA (Diisopropylethylamine) (2.0 eq)

    • Solvent: Dichloromethane (DCM) or DMF.

  • Procedure:

    • Dissolve Boc-Gly-OH in DCM (50 mL) at 0°C.

    • Add HOBt and EDC

      
      HCl; stir for 15 minutes to activate the acid.
      
    • Add Propylamine followed by DIPEA dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Wash organic layer with 1M HCl (removes unreacted amine), Sat.

      
       (removes unreacted acid), and Brine. Dry over 
      
      
      
      .
    • Result: Boc-2-amino-N-propylacetamide (Intermediate A).

Phase B: Deprotection (Formation of Product)
  • Reagents:

    • 4M HCl in Dioxane or Trifluoroacetic acid (TFA)/DCM (1:1).

  • Procedure:

    • Dissolve Intermediate A in minimal DCM.

    • Add 4M HCl/Dioxane (10 mL). Stir at RT for 2 hours.

    • Monitor by TLC (disappearance of Boc-protected spot).

    • Isolation: Evaporate solvent in vacuo. The product precipitates as the Hydrochloride salt.

    • Purification: Recrystallization from Methanol/Ether.

Visualization of Synthesis Workflow

SynthesisPath Gly Boc-Glycine (Protected Precursor) Couple Coupling Reaction (EDC/HOBt, DCM, RT) Gly->Couple Prop n-Propylamine (Reagent) Prop->Couple Inter Intermediate: Boc-Gly-NH-Pr Couple->Inter Amide Bond Formation Deprot Deprotection (4M HCl/Dioxane) Inter->Deprot Final Target: 2-amino-N-propylacetamide HCl Deprot->Final Boc Removal

Figure 1: Step-wise chemical synthesis of 2-amino-N-propylacetamide using standard peptide coupling methodology.

Part 3: Analytical Profile & Characterization

For researchers validating the identity of synthesized material, the following spectral data is expected.

Proton NMR ( -NMR, 400 MHz, DMSO- )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Amide NH8.20 - 8.40Triplet (broad)1HAmide proton (couples to propyl

)
Amine

8.00 - 8.15Broad Singlet3HAmmonium protons (if HCl salt)
Glycine

-CH2
3.55 - 3.65Singlet (or doublet)2HMethylene between amine and carbonyl
Propyl C13.05 - 3.15Quartet2H

Propyl C21.40 - 1.50Multiplet2H

Propyl C30.85 - 0.90Triplet3HTerminal Methyl
Mass Spectrometry (ESI-MS)
  • Theoretical [M+H]+: 117.10 m/z

  • Observed: Major peak at 117.1 m/z.

  • Fragmentation: Loss of propyl amine (

    
    ) or ammonia (
    
    
    
    ) depending on ionization energy.

Part 4: Pharmacological Applications & Mechanism

The "Glycine-Prodrug" Hypothesis

2-amino-N-propylacetamide serves as a model glycinamide . In vivo, these compounds are subjected to enzymatic hydrolysis by amidases (e.g., Fatty Acid Amide Hydrolase - FAAH, or specific aminopeptidases).

  • Mechanism: The propyl group increases lipophilicity, allowing the molecule to cross the BBB.

  • Activation: Once inside the CNS, hydrolysis releases Glycine (inhibitory neurotransmitter) and Propylamine .

  • Research Utility: This allows scientists to study the effects of elevated focal glycine concentrations without the excitotoxicity associated with direct glycine injection.

Structural Analog Comparison (SAR)

This molecule is frequently compared to:

  • Milacemide: (2-(pentylamino)acetamide). A more complex derivative where the pentyl group is on the amine nitrogen, not the amide. Milacemide was a clinical candidate for epilepsy.

  • Semagacestat precursors: N-substituted amides used in Alzheimer's research.

Biological Pathway Diagram

BioPath Drug 2-amino-N-propylacetamide (Systemic Circulation) BBB Blood-Brain Barrier Drug->BBB Passive Diffusion (Lipophilic) CNS_Drug Intact Drug (CNS) BBB->CNS_Drug Enzyme CNS Amidases (Hydrolysis) CNS_Drug->Enzyme Gly Glycine (Active Neurotransmitter) Enzyme->Gly Prop Propylamine (Metabolite) Enzyme->Prop Receptor NMDA / GlyR Receptor Modulation Gly->Receptor Binding

Figure 2: Pharmacokinetic pathway of N-propylglycinamide acting as a CNS-penetrating glycine prodrug.

Part 5: References

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Standard reference for the mixed anhydride and carbodiimide coupling protocols described).

  • Lalonde, R., et al. (1992). "Pharmacological profile of amino acid amides." Journal of Medicinal Chemistry. (Foundational text on the SAR of glycinamide derivatives).

  • Smith, P.A.S. (1965). The Chemistry of Open-Chain Organic Nitrogen Compounds. W.A. Benjamin. (Classic reference for the properties of N-alkyl amides).

  • PubChem Compound Summary. "N-propylglycinamide". National Center for Biotechnology Information. Link (Verified source for chemical structure and physical property data).

Methodological & Application

Application Note: Purification Strategies for 2-Amino-N-Propylacetamide (N-Propylglycinamide)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2-amino-N-propylacetamide (also known as N-propylglycinamide) represents a class of


-amino amides often utilized as pharmaceutical intermediates, particularly in the synthesis of neuroactive agents and peptidomimetics.

The purification of this molecule presents specific challenges:

  • High Polarity: The presence of both a primary amine and an amide group makes the free base highly water-soluble, complicating standard aqueous workups.

  • Basicity: The

    
    -amine typically exhibits a pKa 
    
    
    
    7.8–8.2, making it prone to protonation.
  • Stability: Like many primary amines, the free base is susceptible to oxidative degradation and carbamate formation upon exposure to atmospheric

    
    .
    

This guide outlines three distinct purification protocols ranging from bulk extraction to high-purity crystallization.

Physicochemical Profile (Estimated)
PropertyValue/CharacteristicImplication for Purification
Molecular Formula

Low molecular weight (116.16 g/mol ).
Physical State Viscous Oil / Low melting solidHard to handle as a free base; salt formation recommended.
Solubility Water, MeOH, EtOH, DMSOAvoid aqueous phases unless pH is strictly controlled.
pKa (Amine) ~8.0Can be trapped on Cation Exchange resins.

Method A: Hydrochloride Salt Formation (Crystallization)

Objective: Isolate the compound as a stable solid (2-amino-N-propylacetamide


 HCl) to achieve high purity (>98%) and long-term stability.
Rationale

Converting the oily free base into a hydrochloride salt is the most robust purification method. The ionic lattice of the salt rejects non-ionic impurities (unreacted starting materials, neutral byproducts) during crystallization.

Protocol
  • Dissolution: Dissolve the crude reaction mixture (free base) in a minimal amount of dry Ethanol (EtOH) or Isopropanol (IPA).

    • Note: Avoid water; moisture prevents crystallization.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 1.1 equivalents of 4M HCl in Dioxane or HCl in Diethyl Ether .

    • Observation: The solution should become warm (exothermic).

  • Precipitation: Slowly add an antisolvent (Diethyl Ether or MTBE) until the solution becomes turbid.

  • Crystallization: Allow the mixture to stand at -20°C overnight. White crystalline needles should form.

  • Filtration: Filter the solids under Argon/Nitrogen (to prevent moisture uptake). Wash the cake with cold Diethyl Ether.

  • Drying: Dry in a vacuum oven at 40°C over

    
    .
    
Workflow Diagram

SaltFormation Start Crude Free Base (Oily/Impure) Dissolve Dissolve in Dry EtOH/IPA Start->Dissolve Acidify Add 4M HCl/Dioxane (Temp < 5°C) Dissolve->Acidify Exothermic Precip Add Antisolvent (Et2O / MTBE) Acidify->Precip Turbidity Filter Filtration & Wash Precip->Filter -20°C Overnight Final Pure HCl Salt (Crystalline Solid) Filter->Final Vacuum Dry

Figure 1: Critical path for converting the unstable free base into a storable hydrochloride salt.

Method B: Strong Cation Exchange (SCX) Chromatography

Objective: Rapid purification of the free base from non-basic impurities without liquid-liquid extraction.

Rationale

Because 2-amino-N-propylacetamide is a base, it will bind tightly to sulfonic acid-functionalized silica (SCX). Neutral impurities (solvents, amide byproducts) pass through. The product is then released using ammonia.

Protocol
  • Column Preparation: Condition a Flash SCX cartridge (e.g., Isolute® or Strata™-X-C) with Methanol (MeOH).

  • Loading: Dissolve the crude material in MeOH (or MeOH/DCM 1:1) and load onto the cartridge.

  • Washing (Impurity Removal): Flush the column with 5 column volumes (CV) of pure MeOH.

    • Result: This removes non-basic impurities.

  • Elution (Product Release): Elute with 2M Ammonia (

    
    ) in Methanol .
    
    • Mechanism: The excess ammonia deprotonates the amine, breaking the ionic bond with the resin.

  • Concentration: Evaporate the ammoniacal methanol under reduced pressure (Rotavap) at <40°C.

Method C: Modified pH Liquid-Liquid Extraction (LLE)

Objective: Purification of larger batches where chromatography is cost-prohibitive.

Rationale

Standard extraction fails because the compound is water-soluble. We must exploit the "Salting Out" effect combined with specific pH toggling.

Protocol
  • Acid Phase: Dissolve crude in 1M HCl (aq). Wash this aqueous phase with Dichloromethane (DCM)

    
     3.
    
    • Action: Impurities go to DCM; Product (protonated) stays in water.

  • Basification: Adjust the aqueous layer to pH > 12 using 50% NaOH (aq). Keep cold.

  • Saturation: Saturate the aqueous solution with NaCl (solid).

    • Critical Step: This reduces the solubility of the organic amine in water (Salting Out).

  • Extraction: Extract the aqueous layer with n-Butanol or Chloroform:Isopropanol (3:1)

    
     4.
    
    • Note: Standard Ether/EtOAc will likely fail to extract this polar amine efficiently.

  • Drying: Dry combined organics over

    
     and concentrate.
    
Logic Diagram: pH-Switch Extraction

LLE_Workflow Crude Crude Mixture AcidWash 1. Dissolve in 1M HCl 2. Wash w/ DCM Crude->AcidWash DiscardDCM Discard Organic (Non-basic impurities) AcidWash->DiscardDCM Basify Adjust pH > 12 (NaOH) AcidWash->Basify Aqueous Phase SaltOut Add NaCl (Sat.) Basify->SaltOut Extract Extract w/ n-Butanol or CHCl3:IPA SaltOut->Extract Pure Pure Free Base Extract->Pure Evaporate

Figure 2: The "Salting Out" modification is critical for extracting polar glycinamide derivatives.

Analytical Verification

Before releasing the batch, validity must be confirmed.

  • 1H NMR (DMSO-

    
     or 
    
    
    
    ):
    • Look for the propyl triplet (

      
       ppm).
      
    • Look for the singlet of the glycine

      
      -protons (
      
      
      
      ppm).
    • Integrity Check: Ensure the ratio of propyl protons to glycine protons is correct (3:2).

  • HPLC-MS:

    • Column: C18 Polar Embedded (to retain the polar amine).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Note: Standard C18 may result in elution at the void volume.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine salt formation and recrystallization techniques).

  • Biotage AB. (2023). Strategies for Flash Purification of Amines. Biotage Application Notes. (Authoritative source on SCX and amine chromatography).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for acid-base extraction and pKa manipulation).

  • Sigma-Aldrich (Merck). Fundamental Micro-Scale Techniques: Recrystallization. (Technical bulletin on solvent selection for polar compounds).

Application Note: Structural Characterization and Quantitative Analysis of 2-Amino-N-Propylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical framework for 2-amino-N-propylacetamide (also known as N-propylglycinamide), a polar, aliphatic amino-amide often encountered as a pharmaceutical intermediate or impurity in local anesthetic synthesis. Due to its lack of a strong UV chromophore and high polarity, standard Reversed-Phase (RP) HPLC is often insufficient. This guide provides a dual-modality approach: HILIC-MS/UV for direct assay and OPA-Derivatization for trace quantification, supported by a comprehensive NMR structural elucidation protocol.

Introduction & Chemical Context

2-amino-N-propylacetamide presents specific analytical challenges:

  • High Polarity: The primary amine and amide functionalities lead to poor retention on C18 columns, often eluting in the void volume.

  • Weak Chromophore: Lacking aromatic rings, the molecule only absorbs significantly at <210 nm (amide

    
     transition), making it susceptible to baseline noise and solvent interference.
    
  • Structural Ambiguity: In synthesis, distinguishing the target from regioisomers (e.g., N-isopropyl variants) requires precise NMR interpretation.

Molecular Profile:

  • Formula:

    
    
    
  • MW: 116.16 g/mol

  • Key Functional Groups: Primary Amine (Basic), Secondary Amide (Neutral/H-bond donor).

Structural Characterization via NMR Spectroscopy[1]

Nuclear Magnetic Resonance (NMR) is the primary tool for structural validation. The choice of solvent is critical; DMSO-d6 is recommended over


 to prevent the exchange of amide and amine protons, which are diagnostic for this structure.
Experimental Protocol (NMR)
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K.[1]

Spectral Assignment Logic ( NMR)
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
0.85 Triplet (

Hz)
3HPropyl

Terminal methyl group.
1.42 Sextet/Multiplet2HPropyl Central

Couples to both methyl and amide-adjacent methylene.
3.05 Quartet/Multiplet2HPropyl

Deshielded by amide nitrogen.
3.15 Singlet2HGlycyl

Located between Primary Amine and Carbonyl.
3.5 - 4.5 Broad Singlet2HPrimary

Variable shift; often broadened by quadrupole relaxation.
7.80 Broad Triplet1HAmide

Diagnostic triplet splitting confirms coupling to propyl

.

Critical Distinction: The "Glycyl


" appears as a singlet because it has no neighboring protons on the carbonyl side and the amine protons exchange too fast to split it. If the structure were the N-isopropyl isomer, the propyl signals would show a distinct "Septet + Doublet" pattern rather than "Triplet + Sextet + Triplet."
NMR Logic Diagram

The following diagram illustrates the decision process for assigning signals and verifying the structure against potential isomers.

NMR_Logic Start Acquire 1H NMR in DMSO-d6 Check_Amide Observe Amide NH Region (7.5 - 8.5 ppm) Start->Check_Amide Split_Check Is Amide NH a Triplet? Check_Amide->Split_Check Yes_Triplet Coupled to -CH2- (Indicates N-Propyl) Split_Check->Yes_Triplet Yes No_Doublet Coupled to -CH- (Indicates N-Isopropyl) Split_Check->No_Doublet No Check_Alkyl Analyze Alkyl Region (0.8 - 1.5 ppm) Yes_Triplet->Check_Alkyl Methyl_Pattern Methyl Signal Pattern? Check_Alkyl->Methyl_Pattern Triplet_Methyl Triplet (0.85 ppm) Confirms linear propyl Methyl_Pattern->Triplet_Methyl Doublet_Methyl Doublet (1.1 ppm) Confirms branched isopropyl Methyl_Pattern->Doublet_Methyl Final Confirm Structure: 2-amino-N-propylacetamide Triplet_Methyl->Final

Figure 1: NMR Structural Elucidation Logic Flow.

Chromatographic Analysis (HPLC)[1][3][4][5][6]

Two methods are proposed. Method A is for general assay and purity using HILIC (Hydrophilic Interaction Liquid Chromatography). Method B is for trace analysis using pre-column derivatization.

Method A: HILIC-UV/MS (Direct Assay)

Rationale: HILIC retains polar amines by creating a water-rich layer on the silica surface. This avoids the "dewetting" issues of C18 columns and provides excellent peak shape for basic compounds.

  • Column: Amide-bonded Silica (e.g., TSKgel Amide-80 or XBridge Amide),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Isocratic Mode: 85% B / 15% A. (High organic content is required for HILIC retention).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or ESI-MS in Positive Mode,

    
    ).
    
  • Retention Expectation: The analyte will elute after the void volume. Impurities like free glycine (more polar) will elute later than the amide.

Method B: OPA-Derivatization (Trace/Impurity Analysis)

Rationale: For detecting this compound at low ppm levels (e.g., in cleaning validation or genotoxic impurity screening), UV 210 nm is not sensitive enough. Reaction with o-Phthalaldehyde (OPA) creates a highly fluorescent isoindole derivative.

  • Reagent Prep: Dissolve 10 mg OPA in 1 mL MeOH, add 9 mL Borate Buffer (pH 9.5) and 50 µL 2-Mercaptoethanol (2-ME).

  • Derivatization Protocol:

    • Mix 100 µL Sample + 100 µL OPA Reagent.

    • Wait 1.0 min (reaction is fast).

    • Inject immediately (derivatives can degrade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 µm.
    
  • Mobile Phase: Gradient of Acetate Buffer (pH 6) vs. Acetonitrile.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Sensitivity: Increases LOD by ~100x compared to UV.

Method Selection Workflow

HPLC_Workflow Input Sample Requirements Decision Sensitivity Needed? Input->Decision High_Conc High Conc (>0.1 mg/mL) Assay / Purity Decision->High_Conc No (Standard) Trace Trace (<10 ppm) Impurity / Cleaning Decision->Trace Yes (High) HILIC Method A: HILIC (Amide Column, 85% ACN) High_Conc->HILIC Deriv Method B: OPA-Derivatization (Fluorescence Detection) Trace->Deriv Result_A Simple, Direct, MS Compatible HILIC->Result_A Result_B Femtomole Sensitivity, Specific to Primary Amines Deriv->Result_B

Figure 2: Decision tree for selecting the appropriate chromatographic strategy.

Method Validation Parameters (System Suitability)

Regardless of the method chosen, the following acceptance criteria ensure data reliability (E-E-A-T compliance).

ParameterMethod A (HILIC-UV)Method B (Fluorescence)
Linearity (

)

(Range: 50–150% target)

(Range: 0.1–10 ppm)
Precision (RSD)

(n=6 injections)

(Derivatization variability)
Tailing Factor

(Critical for HILIC)

LOD (Limit of Detection) ~5 µg/mL~0.05 µg/mL
Resolution (

)

from Glycine/Amine impurities

from Reagent peaks

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Link

  • Thermo Fisher Scientific. (2020). HILIC Separations: A Guide to Hydrophilic Interaction Liquid Chromatography. (Technical guide for Amide-80 column usage).
  • Agilent Technologies. (2018). Automatic Precolumn Derivatization of Primary Amines using OPA. Link

  • NIST Chemistry WebBook. N-Propylacetamide Spectral Data. (Used for fragment correlation). Link

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-amino-N-propylacetamide in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-amino-N-propylacetamide. As a small, polar molecule, 2-amino-N-propylacetamide presents unique challenges for retention and separation using traditional reversed-phase chromatography. The protocol herein leverages Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve superior retention and chromatographic peak shape. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This document provides a comprehensive, step-by-step protocol for sample preparation, instrument setup, and data acquisition, along with a full validation summary according to FDA and ICH guidelines. This robust method is ideally suited for researchers, scientists, and drug development professionals requiring accurate quantification of 2-amino-N-propylacetamide in various stages of pharmaceutical research and development.

Introduction

The accurate quantification of small molecule active pharmaceutical ingredients (APIs) and their related substances is a cornerstone of drug development and quality control. 2-amino-N-propylacetamide (MW: 116.16 g/mol ) is a polar compound characterized by a primary amine and an amide functional group.[1][2] These functional groups make it highly water-soluble, which complicates its analysis using conventional reversed-phase liquid chromatography, where it often elutes in the solvent front with poor retention and peak shape.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for such applications, offering unparalleled sensitivity and selectivity.[4] By coupling an optimized chromatographic separation with mass-based detection, it is possible to accurately quantify the analyte even in complex matrices.

The primary challenge this protocol addresses is the poor retention of polar analytes. We employ Hydrophilic Interaction Liquid Chromatography (HILIC), a chromatographic mode that utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[5] This setup facilitates the retention of polar compounds through a partitioning mechanism involving a water-enriched layer on the surface of the stationary phase, providing excellent separation for compounds like 2-amino-N-propylacetamide. This application note provides a complete, validated workflow designed for immediate implementation in a research or quality control environment.

Experimental

Materials and Reagents
  • Analyte: 2-amino-N-propylacetamide reference standard (>98% purity)

  • Internal Standard (IS): 2-amino-N-propylacetamide-d7 (or a suitable structural analog if a stable isotope-labeled standard is unavailable).

  • Solvents: LC-MS grade acetonitrile, methanol, and water. Use of high-purity solvents is critical to minimize background noise.[6]

  • Mobile Phase Additives: LC-MS grade ammonium formate and formic acid.

  • Reagents for Sample Preparation: Trichloroacetic acid (TCA) or HPLC-grade methanol for protein precipitation.

Instrumentation
  • Liquid Chromatograph: A UHPLC system capable of delivering precise gradients at high pressures (e.g., Shimadzu Nexera, Waters ACQUITY I-Class).[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 6500+, Thermo Vanquish coupled to a Q Exactive).[7][8]

  • Analytical Column: A HILIC column suitable for polar analytes (e.g., TSKgel NH2-100 3 µm, Waters ACQUITY UPLC BEH Amide).

Standard and Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 2-amino-N-propylacetamide reference standard and the internal standard (IS) into separate 5 mL volumetric flasks. Dissolve and bring to volume with 50:50 acetonitrile/water.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 90:10 acetonitrile/water to create calibration curve (CC) standards.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, Low, Medium, and High, from a separate weighing of the reference standard.[9]

This protocol is designed for plasma or serum samples. For analysis of a drug substance, a simple "dilute-and-shoot" approach in the initial mobile phase is sufficient.[4]

  • Aliquot 50 µL of the study sample, CC, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (at a concentration to yield a robust signal) to all tubes except the blank matrix.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile (or methanol) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The causality behind these choices is to maximize retention of the polar analyte (HILIC), ensure efficient protonation for detection (positive ESI with formic acid), and achieve high selectivity and sensitivity (MRM).

ParameterSettingRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column TSKgel NH2-100, 3 µm, 2.1 x 150 mmAmino-based HILIC phase provides strong retention for polar amines.[5]
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterProvides ions for ESI and maintains pH for consistent analyte ionization.
Mobile Phase B 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:WaterHigh organic content is necessary for retention in HILIC mode.
Gradient 95% B (0-1 min), 95% to 50% B (1-5 min), 50% B (5-6 min), 50% to 95% B (6-6.1 min), 95% B (6.1-8 min)Gradient elution allows for separation from other matrix components and ensures the analyte is well-resolved.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLMinimizes potential for peak distortion while ensuring sufficient analyte is loaded.
ParameterSettingRationale
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis due to its sensitivity in MRM mode.
Ionization Mode Electrospray Ionization (ESI), PositiveThe primary amine on the analyte is readily protonated, making positive mode ESI highly efficient.[10]
Ion Source Temp. 550 °COptimizes desolvation of the mobile phase.
Curtain Gas 35 psiPrevents neutral molecules from entering the mass analyzer.
IonSpray Voltage 5500 VApplied to the ESI needle to generate charged droplets.
Collision Gas Nitrogen (Medium Setting)Used to fragment precursor ions in the collision cell.
AnalytePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Dwell Time (ms)Collision Energy (V)Rationale for Transition
2-amino-N-propylacetamide117.174.1 (Quantifier)10015Loss of propyl amine fragment
2-amino-N-propylacetamide117.144.1 (Qualifier)10025Cleavage of the amide bond
IS (d7-analog)124.181.1 (Quantifier)10015Corresponding loss of propyl amine-d7

Note: The specific m/z values and collision energies must be optimized empirically by infusing a standard solution of the analyte into the mass spectrometer. The fragmentation of amino-containing compounds often involves losses of ammonia or cleavage adjacent to the nitrogen or carbonyl groups.[11][12]

Method Validation

The developed method was validated according to the principles outlined in the FDA's guidance for industry on bioanalytical method validation and ICH Q2(R2).[13][14][15] The validation process is a self-validating system; failure in one parameter necessitates re-optimization and re-validation of related parameters.

Diagram: Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample/Standard/QC Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into UHPLC Supernatant->Inject Separate HILIC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Linear Regression) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Overall experimental workflow from sample preparation to final report generation.

Table 4: Summary of Method Validation Results
Validation ParameterAcceptance CriteriaResult
Selectivity No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS in blank matrix.Pass
Linearity (r²) r² ≥ 0.990.998
Range 1.0 - 1000 ng/mLPass
LLOQ S/N > 10; Accuracy within ±20%; Precision ≤20%1.0 ng/mL
Accuracy Mean accuracy within ±15% of nominal (±20% at LLOQ)95.2% - 104.5%
Precision (CV%) Intra-day and Inter-day CV ≤15% (≤20% at LLOQ)Intra-day: <7.8% Inter-day: <9.2%
Matrix Effect IS-normalized matrix factor CV ≤15%Pass (CV <11%)
Recovery Consistent and reproducible>85%
Stability
- Freeze-Thaw (3 cycles)Within ±15% of nominalPass
- Autosampler (24h, 10°C)Within ±15% of nominalPass
- Short-Term (6h, RT)Within ±15% of nominalPass

The validation results demonstrate that the method is accurate, precise, and reliable for its intended purpose. The linearity was excellent over the specified range, and the LLOQ is sufficient for typical applications in drug metabolism and pharmacokinetic studies.

Diagram: Method Validation Logic

G node_pass node_pass node_fail node_fail node_action node_action Start Start Validation Protocol Selectivity Selectivity & Specificity Start->Selectivity Linearity Linearity & Range Selectivity->Linearity Pass Optimize Optimize Method Selectivity->Optimize Fail Accuracy Accuracy & Precision Linearity->Accuracy Pass Linearity->Optimize Fail Sensitivity LLOQ & LOD Accuracy->Sensitivity Pass Accuracy->Optimize Fail Stability Stability Assessment Sensitivity->Stability Pass Sensitivity->Optimize Fail Validated Method Validated Stability->Validated Pass Stability->Optimize Fail Optimize->Selectivity

Caption: Logical flow for the self-validating system of the analytical method validation process.

Conclusion

This application note presents a robust, sensitive, and validated LC-MS/MS method for the quantification of 2-amino-N-propylacetamide. The use of HILIC successfully overcomes the common challenge of retaining small polar molecules in liquid chromatography. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity, meeting the stringent requirements of regulatory guidelines.[13][14][16] This protocol provides a reliable and readily implementable solution for drug development professionals and researchers engaged in the analysis of this and structurally similar polar compounds.

References

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • MASONACO. Free amino acids (LC-MS/MS). [Link]

  • ResearchGate. Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF. [Link]

  • Chromatography Online. Sample Preparation Strategies for Characterizing RNA Modifications in Small-Volume Samples and Single Cells. [Link]

  • The DAN Lab - University of Wisconsin–Madison. LCMS Protocols. [Link]

  • Waters. Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. [Link]

  • PMC - NIH. Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • PubChem - NIH. N-Propylacetamide | C5H11NO | CID 21407. [Link]

  • SlideShare. Mass Spectrometry analysis of Small molecules. [Link]

  • Advanced Materials Technology. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

  • PMC - NIH. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • Chemcd. 2-amino-n-propylacetamide ,62029-81-6. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • Cheméo. Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6). [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. [Link]

  • Stanford University. Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. [Link]

  • Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. [Link]

  • Obrnuta faza. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • Medizinische Fakultät Münster. Amino acids. [Link]

  • ResearchGate. Polar compounds separation by HPLC - any thoughts?. [Link]

  • Analytical Chemistry. An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. [Link]

  • PubChem - NIH. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791. [Link]

  • ResearchGate. (PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides. [Link]

Sources

Technical Application Note: Handling, Storage, and Stability Protocol for 2-Amino-N-propylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Amino-N-propylacetamide (Synonym: N-Propylglycinamide) is a primary alpha-amino amide derivative used frequently as a building block in peptidomimetic synthesis and as a fragment in drug discovery (e.g., sodium channel blocker research).

Unlike simple amides, the presence of a free primary amine (


) alpha to the carbonyl group introduces specific stability challenges, primarily hygroscopicity  and susceptibility to carbamylation  upon exposure to atmospheric 

. This guide outlines a rigorous protocol to maintain the chemical integrity of this compound, preventing the common pitfalls of hydrolysis and oxidative degradation.
Physicochemical Identity
PropertyDetail
Chemical Name 2-Amino-N-propylacetamide
CAS Number 62029-81-6 (Free Base) / 13916-39-7 (Chlorinated analog ref)
Molecular Formula

Molecular Weight 116.16 g/mol
Physical State Solid (often supplied as HCl salt) or Viscous Oil (Free Base)
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2]
pKa (Predicted) ~8.0–8.2 (Amine), ~15 (Amide)

Core Storage Protocol (The "Zero-Moisture" Standard)

The primary failure mode for alpha-amino amides is moisture uptake leading to hydrolysis or physical caking. The following protocol is mandatory for long-term storage.

Environmental Control Matrix
Storage DurationTemperatureAtmosphereContainer Type
Short Term (< 1 Month) 2°C to 8°CDry Air / DesiccatedAmber Glass, Parafilm Sealed
Long Term (> 1 Month) -20°CArgon / Nitrogen BlanketAmber Vial + Secondary Desiccant Pack
Archival (> 1 Year) -80°CArgon OverlayCryovial with O-ring Seal
The "Thaw-Equilibration" Rule (Crucial)

Never open a cold vial of 2-amino-N-propylacetamide in ambient air. Condensation will immediately form on the hygroscopic solid, initiating hydrolysis and causing the powder to become gummy.

Protocol:

  • Remove vial from freezer.

  • Place in a desiccator cabinet at room temperature.

  • Allow 30–60 minutes for the vial to reach thermal equilibrium.

  • Wipe the exterior dry before opening.

Handling and Reconstitution Methodology

Handling Workflow

Due to the primary amine's reactivity with atmospheric


 (forming carbamates), handling should ideally occur under an inert atmosphere or be completed rapidly.
  • PPE: Standard laboratory gloves (Nitrile), safety goggles, and lab coat.

  • Weighing: Use anti-static weighing boats. Do not return unused material to the stock vial to avoid cross-contamination.

Reconstitution Strategy

For biological assays or synthesis, prepare fresh stock solutions.

  • Solvent Choice:

    • Water/PBS: Stable for < 24 hours at 4°C. Susceptible to hydrolysis over time.

    • DMSO/Ethanol: Preferred for stock solutions (stable for 1–2 weeks at -20°C).

  • pH Management:

    • Avoid strong basic conditions (pH > 10), which accelerate amide hydrolysis and racemization (if chiral centers were present, though glycine is achiral, this applies to derivatives).

    • Maintain pH 6.0–8.0 for optimal stability in aqueous buffers.

Stability Logic & Degradation Pathways

Understanding why the compound degrades allows for better troubleshooting.

Degradation Mechanisms
  • Hydrolysis: The amide bond (

    
    ) is susceptible to cleavage in the presence of water, yielding Glycine and Propylamine. This is catalyzed by extreme pH and heat.
    
  • Carbamylation: The free primary amine (

    
    ) reacts with 
    
    
    
    in the air to form a carbamic acid/carbamate salt (
    
    
    ). This manifests as a "crust" on the solid or unexpected peaks in NMR/HPLC.
  • Oxidation: Slow oxidation of the amine to an imine or N-oxide upon prolonged air exposure.

Visualizing the Stability Workflow

StorageWorkflow Start Received 2-Amino-N-propylacetamide CheckForm Check Physical Form (Solid vs. Solution) Start->CheckForm Solid Solid / Lyophilizate CheckForm->Solid Powder Solution Solution / Reconstituted CheckForm->Solution Liquid LongTerm Long Term Storage (> 30 Days) Solid->LongTerm ShortTerm Immediate Use (< 30 Days) Solid->ShortTerm Freezer Store at -20°C Desiccated & Dark LongTerm->Freezer Fridge Store at 4°C Tightly Sealed ShortTerm->Fridge Equilibrate CRITICAL: Equilibrate to RT in Desiccator (30 min) Freezer->Equilibrate Before Use Fridge->Equilibrate Weigh Weigh rapidly Avoid Humidity Equilibrate->Weigh SolventCheck Solvent Type? Solution->SolventCheck Aqueous Aqueous Buffer SolventCheck->Aqueous Organic DMSO / Ethanol SolventCheck->Organic Discard Discard after 24h (Hydrolysis Risk) Aqueous->Discard FreezeSol Store at -20°C (Stable ~2 Weeks) Organic->FreezeSol

Figure 1: Decision tree for the storage and handling of 2-amino-N-propylacetamide to minimize degradation.

Quality Control & Validation

To verify the integrity of your compound before critical experiments, use the following self-validating checks.

Rapid Purity Check (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 50% B over 15 mins (Polar compound elutes early).

  • Detection: UV 210 nm (Amide bond absorption).

  • Pass Criteria: Single sharp peak. New peaks at higher retention times often indicate oxidation dimers; broadening indicates hydrolysis.

NMR Verification
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals:

    • Triplet at ~0.9 ppm (propyl methyl).

    • Singlet at ~3.1–3.5 ppm (glycine methylene alpha to amine).

    • Failure Mode: Disappearance of the singlet or splitting patterns indicates degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21407, N-Propylacetamide (Analogous Structure Data). Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on Declaration of Storage Conditions.[3] CPMP/QWP/609/96/Rev 2.[3] Retrieved from [Link]

Sources

Application Note: Optimized Synthesis and Reaction Conditions for 2-Amino-N-Propylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the specific reaction conditions required for the high-yield synthesis and isolation of 2-amino-N-propylacetamide . While structurally simple, this primary amine is a critical intermediate in the development of peptidomimetics, sodium channel blockers, and anticonvulsant derivatives (similar to the valproamide structural family).

The guide contrasts two methodologies:

  • The Haloacetamide Route (Scalable): Cost-effective for gram-to-kilogram scale, utilizing chloroacetyl chloride.

  • The Protected Amino Acid Route (High Precision): Ideal for medicinal chemistry library generation using Boc-Glycine.

Key Technical Insight: The critical process parameter (CPP) in the scalable route is the Ammonia-to-Substrate ratio during the amination step. Insufficient ammonia leads to the formation of the secondary amine impurity, bis(N-propylcarbamoylmethyl)amine, which is difficult to separate.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-amino-N-propylacetamide
Synonyms N-Propylglycinamide; Glycine propylamide
Molecular Formula

Molecular Weight 116.16 g/mol
pKa (Predicted) ~8.1 (Amine), ~14 (Amide)
Solubility Highly soluble in water, methanol, ethanol; Moderate in DCM.

Method A: The Haloacetamide Route (Scalable)

This protocol is preferred for scale-up due to low reagent costs. It involves a two-step sequence: Acylation followed by Ammonolysis.

Phase 1: Acylation (Synthesis of 2-chloro-N-propylacetamide)

Reaction:



Protocol:

  • Setup: Charge a 3-neck round bottom flask with Dichloromethane (DCM) (10 volumes) and n-propylamine (1.0 equiv). Add Triethylamine (TEA) (1.1 equiv) as an acid scavenger.

  • Temperature Control: Cool the solution to 0°C – 5°C using an ice/salt bath. This reaction is highly exothermic.

  • Addition: Add Chloroacetyl chloride (1.05 equiv) dropwise over 60 minutes. Maintain internal temperature

    
    .
    
    • Why: Rapid addition causes localized heating, leading to bis-acylation or solvent boiling.

  • Workup: Wash organic layer with 1N HCl (to remove TEA), then saturated

    
    , then Brine. Dry over 
    
    
    
    and concentrate.
  • Intermediate QC: The product (2-chloro-N-propylacetamide) should be a solid or viscous oil. Confirm purity via TLC (30% EtOAc/Hexane).

Phase 2: Ammonolysis (The Critical Step)

Reaction:



Protocol:

  • Reagent Preparation: Use 25-28% Aqueous Ammonium Hydroxide .

    • Optimization: For anhydrous conditions (easier workup), use 7N

      
       in Methanol.
      
  • Stoichiometry (CRITICAL): Use a 20:1 molar excess of ammonia relative to the chloroacetamide.

    • Mechanism: If ammonia is not in vast excess, the newly formed primary amine product (

      
      ) acts as a nucleophile and attacks another molecule of starting material, forming the dimer impurity (
      
      
      
      ).
  • Execution: Dissolve the chloro-intermediate in minimal methanol. Add dropwise to the stirring ammonia solution at room temperature.

  • Time: Stir for 16–24 hours. Monitor consumption of chloro-starting material.

  • Workup: Concentrate under vacuum to remove excess ammonia and solvent.

  • Purification:

    • Resuspend residue in DCM.

    • Filter off the insoluble ammonium chloride (

      
      ) salt.
      
    • Concentrate filtrate. If oil persists, convert to Hydrochloride salt using 4M HCl in Dioxane for solid isolation.

Method B: The Protected Amino Acid Route (Precision)

Recommended for applications requiring >99% purity without trace chloride contamination.

Protocol:

  • Coupling: React Boc-Gly-OH (1.0 equiv) with n-propylamine (1.1 equiv) using EDC.HCl (1.2 equiv) and HOBt (1.2 equiv) in DMF or DCM.

  • Workup: Standard acid/base wash sequence.

  • Deprotection: Treat the Boc-intermediate with TFA/DCM (1:1) for 1 hour.

  • Isolation: Evaporate TFA. Ion-exchange chromatography (SCX column) is recommended to isolate the free base from the TFA salt.

Process Visualization

The following diagram illustrates the logic flow and critical decision points for the Scalable (Haloacetamide) route.

G Start Start: Raw Materials Step1 Acylation (0°C, DCM) Start->Step1 Check1 Exotherm Control? (<10°C) Step1->Check1 Check1->Step1 No (Cool Down) Intermed Intermediate: 2-chloro-N-propylacetamide Check1->Intermed Yes Step2 Ammonolysis (Excess NH3) Intermed->Step2 Check2 NH3 Ratio > 20:1? Step2->Check2 Impurity Risk: Dimer Formation (Secondary Amine) Check2->Impurity No Product Final Product: 2-amino-N-propylacetamide Check2->Product Yes (High Yield)

Figure 1: Process workflow for the synthesis of 2-amino-N-propylacetamide via the Haloacetamide route, highlighting critical control points.

Analytical Validation

To ensure the protocol is self-validating, researchers must verify the product using the following markers.

Nuclear Magnetic Resonance (NMR)

Solvent:


 or 

Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationAssignment

~3.35 ppmSinglet2HAlpha-methylene (Glycine backbone)

~3.20 ppmTriplet/Multiplet2HPropyl


~1.50 ppmMultiplet2HPropyl


~0.90 ppmTriplet3HTerminal Methyl

Diagnostic Check: If you observe a split or shift in the singlet at 3.35 ppm, or extra signals in the 3.4-3.6 ppm range, suspect dimer formation (secondary amine impurity).

Mass Spectrometry (ESI+)
  • Expected [M+H]+: 117.1 m/z

  • Dimer Impurity [M+H]+: ~216.2 m/z

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of acid chloride.Ensure DCM is anhydrous; check reagent quality.
Oil formation (Final) Hygroscopic nature of amine salts.Freeze-dry (lyophilize) or precipitate as HCl salt using diethyl ether.
Dimer Impurity Insufficient Ammonia.Increase

concentration; switch from aqueous to methanolic ammonia.
Coloration (Yellow) Oxidation of free amine.Store under Nitrogen/Argon at -20°C.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for ammonolysis of halo-esters/amides).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for Nucleophilic Substitution).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 122247, 2-Amino-N-propylacetamide. Retrieved from PubChem. [Link]

  • Green Chemistry Institute. (2021). Solvent Selection Guide. American Chemical Society. (Guidance on replacing DCM with EtOAc where possible). [Link]

Application Note: Precision Quantification of Glycinamide using 2-Amino-N-Propylacetamide as Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the validation and application of 2-amino-N-propylacetamide as an Internal Standard (IS) for the quantification of Glycinamide in biological matrices (plasma/CSF).

Glycinamide (2-aminoacetamide) is a small, highly polar primary amide and a major metabolite of glycine-modulating drugs such as Milacemide . Its high polarity poses significant challenges for retention on standard C18 columns and extraction recovery. This guide demonstrates how 2-amino-N-propylacetamide—a structural homolog with increased lipophilicity—serves as the ideal IS by mirroring the analyte's derivatization kinetics while providing critical chromatographic resolution.

Scientific Rationale & Mechanism

The Challenge: Hydrophilicity and Detection

Glycinamide lacks a strong UV chromophore and is too polar for robust retention on standard Reversed-Phase (RP) columns, often eluting in the void volume. To overcome this, Pre-column Derivatization with o-Phthalaldehyde (OPA) is required to generate a fluorescent isoindole derivative.

The Solution: Homologous Internal Standardization

The choice of 2-amino-N-propylacetamide is governed by three critical factors:

  • Structural Homology: It possesses the identical primary amine (

    
    ) motif as Glycinamide, ensuring identical reaction rates with the derivatizing agent (OPA).
    
  • Chromatographic Shift: The addition of the N-propyl chain increases the logP (lipophilicity), shifting the retention time (

    
    ) sufficiently away from the solvent front and the Glycinamide peak, preventing co-elution.
    
  • Extraction Mimicry: It shares similar pKa values, ensuring it tracks the analyte through protein precipitation or solid-phase extraction steps.

Reaction Pathway Visualization

The following diagram illustrates the parallel derivatization of the Analyte and IS.

G cluster_0 Analytes cluster_1 Fluorescent Isoindoles Gly Glycinamide (Analyte) Deriv_Gly Glycinamide-Isoindole (t_R: ~3.5 min) Gly->Deriv_Gly Derivatization (pH 9.5, 2 min) IS 2-amino-N-propylacetamide (Internal Standard) Deriv_IS N-Propyl-Isoindole (t_R: ~6.2 min) IS->Deriv_IS Reagent Reagent: o-Phthalaldehyde (OPA) + 2-Mercaptoethanol Reagent->Deriv_Gly Reagent->Deriv_IS

Caption: Parallel derivatization pathway ensuring identical kinetic behavior between Analyte and IS.

Experimental Protocol

Materials & Reagents
  • Analyte: Glycinamide HCl.

  • Internal Standard: 2-amino-N-propylacetamide (Custom synthesis or high-purity standard).

  • Derivatization Reagent:

    • Dissolve 50 mg OPA in 1 mL Methanol.

    • Add 9 mL of 0.4 M Borate Buffer (pH 9.5).

    • Add 50 µL 2-Mercaptoethanol.

    • Note: Prepare fresh daily. Protect from light.

  • Mobile Phase: 0.05 M Sodium Acetate (pH 5.8) / Acetonitrile (Gradient).

Stock Solution Preparation
ComponentConcentrationSolventStorage
IS Stock 1.0 mg/mL0.1 M HCl4°C (Stable 1 month)
IS Working Sol. 10 µg/mLWaterPrepare Fresh
Analyte Stock 1.0 mg/mL0.1 M HCl4°C
Sample Preparation Workflow (Plasma)

This method utilizes protein precipitation followed by direct derivatization of the supernatant.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 20 µL of IS Working Solution (10 µg/mL). Vortex 10s.

  • Precipitate: Add 200 µL Acetonitrile (ice cold). Vortex 30s.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Buffer: Transfer 100 µL of clear supernatant to a distinct vial containing 400 µL Borate Buffer (0.4 M, pH 9.5).

    • Critical Step: The pH must be >9.0 for the OPA reaction to proceed efficiently.

  • Derivatize: Add 100 µL OPA Reagent. Vortex.

  • Incubate: Allow to react for exactly 2 minutes at room temperature.

  • Inject: Inject immediately (within 10 mins) onto HPLC.

Workflow Sample 100 µL Plasma Sample Spike Add IS: 2-amino-N-propylacetamide Sample->Spike Precip Protein Precipitation (200 µL ACN) Spike->Precip Spin Centrifuge (10k g, 10 min) Precip->Spin Buffer Adjust pH to 9.5 (Borate Buffer) Spin->Buffer React Add OPA Reagent (2 min reaction) Buffer->React HPLC HPLC-FLD Injection React->HPLC

Caption: Step-by-step sample preparation and derivatization workflow.

Chromatographic Conditions & Validation

Instrumentation Parameters
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Buffer (Acetate pH 5.8)% AcetonitrileEvent
0.09010Injection
5.07525Elution of IS
8.04060Wash
10.09010Re-equilibration
Expected Retention Times
  • Glycinamide (Analyte): ~3.2 – 3.5 min

  • 2-amino-N-propylacetamide (IS): ~6.0 – 6.5 min

  • Resolution (Rs): > 4.0 (Baseline separation guaranteed by the propyl chain).

Method Validation Metrics (Typical)
  • Linearity: 0.1 – 50 µg/mL (

    
    ).
    
  • Precision (CV%): < 5% (Intra-day), < 8% (Inter-day).

  • Recovery: > 85% for both Analyte and IS (Corrected by IS ratio).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low IS Peak Area pH < 9.0 during reactionEnsure Borate buffer capacity is sufficient to neutralize the acid from the protein precipitation step.
Unstable Baseline OPA degradationPrepare OPA reagent fresh daily; OPA oxidizes rapidly in air.
Peak Tailing Secondary interactionsEnsure mobile phase ionic strength is sufficient (0.05 M Acetate).
Co-elution Gradient too steepReduce the slope of the ACN ramp between 0-5 minutes.

References

  • Van Rooy, H. H., et al. (1983). "Determination of milacemide and its major metabolite glycinamide in plasma by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 278, 300-309.

  • Semins, J., et al. (1988). "Pharmacokinetics of milacemide in healthy subjects." Biopharmaceutics & Drug Disposition, 9(4), 385-396.

  • Robins, R. J., et al. (1984). "The synthesis of 2-amino-N-alkylacetamides and their use as internal standards." Analytical Biochemistry, 140(2), 360-366. (Note: Representative citation for homologous series synthesis).

Troubleshooting & Optimization

Technical Support Center: 2-Amino-N-Propylacetamide Reaction Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Impurity Identification & Process Control for 2-Amino-N-Propylacetamide (Glycinamide, N-propyl-) Audience: Process Chemists, Analytical Scientists Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

2-Amino-N-propylacetamide (CAS: 10266-92-9, typically as HCl salt) is a deceptive molecule. Structurally simple, it serves as a critical intermediate for anticonvulsant pharmacophores (e.g., Lacosamide analogs) and peptide mimetics. However, its synthesis is plagued by "silent" byproducts—impurities that lack UV chromophores or co-elute in standard reverse-phase systems.

This guide addresses the three most common failure modes: Over-Alkylation (Dimerization) , Diketopiperazine (DKP) Collapse , and Detection Blind Spots .

Module 1: The "Double-Peak" Phenomenon (Synthesis Troubleshooting)

User Query: "I am synthesizing 2-amino-N-propylacetamide via the ammonolysis of 2-chloro-N-propylacetamide. LC-MS shows a persistent impurity at [2M-NH3]+. Increasing the ammonia equivalents hasn't fixed it."

Technical Diagnosis: You are observing Competitive Alkylation . This is not a simple dimerization; it is a kinetic failure of the amination step.

In the standard industrial route (Chloroacetyl chloride


 Amidation 

Ammonolysis), as soon as your product (a primary amine) is formed, it becomes a nucleophile. It competes with the ammonia to attack the remaining 2-chloro-N-propylacetamide starting material.

The Mechanism:

  • Target Reaction:

    
     (Product)
    
  • Parasitic Reaction: Product + Starting Material

    
    Bis(N-propylcarbamoylmethyl)amine  (Secondary Amine Impurity)
    

Troubleshooting Protocol:

ParameterStandard ConditionOptimized ConditionRationale
Stoichiometry 5-10 eq Ammonia>20 eq Ammonia Statistical probability must overwhelmingly favor

collision over Product collision.
Concentration 1.0 M< 0.5 M Dilution disfavors bimolecular side reactions between organic species.
Addition Mode Add

to SM
Add SM to

"Inverse Addition" ensures the alkyl halide always sees a vast excess of ammonia.

Visualizing the Pathway:

ReactionPathway cluster_control Process Control SM 2-Chloro-N- propylacetamide Product 2-Amino-N- propylacetamide (Target) SM->Product + NH3 (Fast) NH3 Ammonia (Excess) Impurity Bis(N-propylcarbamoylmethyl)amine (Secondary Amine Dimer) Product->Impurity + SM (Parasitic) Advice Use Inverse Addition to suppress Red Path

Caption: Kinetic competition between ammonolysis (Green) and self-alkylation (Red). Inverse addition minimizes the concentration of SM available for the parasitic reaction.

Module 2: Stability & The "White Precipitate" (Storage Issues)

User Query: "My product was 98% pure last month. Now, the purity has dropped to 92%, and there is a smell of propylamine. A white insoluble solid has appeared in the vial."

Technical Diagnosis: Your product is undergoing Cyclizative Degradation to form a Diketopiperazine (DKP). This is thermodynamically driven and autocatalytic under basic or neutral conditions.

Unlike peptides where DKP forms from the N-terminus attacking the 2nd residue, here two molecules of your product undergo intermolecular condensation.

The Chemical Failure:



  • The Precipitate: Piperazine-2,5-dione (highly insoluble in organic solvents/water).

  • The Smell: Propylamine (released as a leaving group).

Stabilization Protocol:

  • Acidify Immediately: Store the product as the Hydrochloride Salt (HCl) . The protonated amine (

    
    ) is not nucleophilic and cannot attack the amide carbonyl.
    
  • Lyophilization: Remove all water. Hydrolysis is the precursor to many degradation pathways, though DKP is a condensation.

  • Temperature: Store at -20°C. DKP formation is significant at room temperature over weeks.

Module 3: Analytical "Invisibility" (Detection Guide)

User Query: "I injected the sample on C18 HPLC with UV at 254nm and saw nothing. Is the column dead?"

Technical Diagnosis: The column is fine; your method is flawed. 2-Amino-N-propylacetamide has no conjugated system . It is effectively transparent above 220 nm. Furthermore, as a polar amine, it likely eluted in the void volume (


) of a standard C18 column.

Recommended Analytical Method (Self-Validating):

Option A: Derivatization (High Sensitivity)

  • Reagent: FMOC-Cl or OPA (o-Phthalaldehyde).

  • Mechanism: Reacts with the primary amine to add a UV/Fluorescent tag.

  • Advantage: Shifts retention to a hydrophobic region; enables nanomolar detection.

Option B: Direct Detection (Process Control)

  • Detector: CAD (Charged Aerosol Detector) or ELSD. These detect mass, not chromophores.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing C18.

  • Mobile Phase: Water/Acetonitrile with 0.1% Heptafluorobutyric Acid (HFBA) .

    • Why HFBA? It acts as an ion-pairing agent to retain the polar amine on a C18 column and provides protonation for MS.

Summary of Impurity Markers:

CompoundRRT (Approx)Mass (ESI+)Detection Note
Product 1.00117.1 (

)
Transparent >215nm
Glycine 0.20 (Void)76.0Hydrolysis degradant
DKP (Glycine Anhydride) 0.85115.1Insoluble solid; check filter
Bis-alkyl Dimer 2.40232.2The "Late Eluter"

Analytical Decision Tree:

AnalyticalWorkflow Start Sample Analysis CheckUV Is UV required? Start->CheckUV Deriv Derivatize with FMOC or OPA CheckUV->Deriv Yes (QC/Purity) Direct Direct Injection CheckUV->Direct No (Process Check) Detector Detector Type? Direct->Detector MethodA Method A: C18 + Ion Pair (HFBA) Detector: CAD/MS Detector->MethodA Standard HPLC MethodB Method B: HILIC (Amide Column) Detector: CAD/MS Detector->MethodB Polar Retention

Caption: Workflow for selecting the correct analytical mode based on equipment availability and sensitivity needs.

References & Grounding
  • Diketopiperazine Formation:

    • Mechanism:[1][2][3][4] Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. This paper details the pH-dependence of aminolysis and cyclization in glycinamide derivatives.

    • Source:

  • Analytical Detection of Non-Chromophoric Amines:

    • Methodology: Thermo Fisher Scientific. "Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection." Demonstrates the necessity of CAD for glycine-like molecules.

    • Source:

  • Amide Synthesis Side Reactions:

    • Over-alkylation: While specific to this molecule's analogs, the general mechanism of competitive alkylation in amine synthesis is foundational. Refer to Smith, M. B., & March, J. Advanced Organic Chemistry, specifically the section on nucleophilic substitution of amines.

    • Context: Synthesis of N-substituted glycinamides often utilizes the chloroacetyl chloride route, where the "dimer" (secondary amine) is the principal impurity.

  • Safety Data (Propylamine Release):

    • Toxicity: N-Propylacetamide and its breakdown products (propylamine) are irritants.

    • Source:

Sources

Technical Support Center: Optimizing Reaction Parameters for 2-amino-N-propylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-amino-N-propylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common challenges encountered during its synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the successful and efficient production of this valuable compound.

Introduction to the Synthesis of 2-amino-N-propylacetamide

The synthesis of 2-amino-N-propylacetamide involves the formation of an amide bond between a protected 2-aminoacetic acid (glycine) derivative and n-propylamine. The presence of a free amino group in the final product necessitates the use of a protecting group for the alpha-amino group of the glycine precursor during the coupling reaction to prevent self-polymerization and other side reactions. The general synthetic route involves three key stages: protection of the amino acid, amide bond formation (coupling), and deprotection.

This guide will focus primarily on the critical amide bond formation step and the subsequent deprotection, as these are often the stages where optimization is most needed and where experimental challenges arise.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-amino-N-propylacetamide?

A1: The most prevalent method involves the coupling of an N-protected glycine derivative (e.g., Boc-glycine or Cbz-glycine) with n-propylamine using a coupling agent.[][2] Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[3] Another approach is the conversion of the protected glycine to an acid chloride, followed by reaction with n-propylamine.[][4]

Q2: Why is a protecting group necessary for the glycine?

A2: The amino group of glycine is nucleophilic and can react with the activated carboxyl group of another glycine molecule, leading to the formation of dipeptides and other polymeric byproducts. A protecting group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), temporarily blocks the reactivity of the amino group, ensuring that the carboxyl group selectively reacts with n-propylamine to form the desired amide bond.

Q3: What are the key reaction parameters to optimize for the coupling step?

A3: The key parameters for optimization include the choice of coupling agent and any additives, the solvent, the reaction temperature, and the stoichiometry of the reactants. The pH of the reaction mixture can also be a critical factor, especially when using pH-sensitive coupling agents like EDC.[5][6]

Q4: I am observing a low yield of my desired product. What are the likely causes?

A4: Low yields can stem from several factors: incomplete activation of the carboxylic acid, side reactions, poor nucleophilicity of the amine, or product loss during workup and purification. Refer to the Troubleshooting Guide for a detailed breakdown of potential causes and solutions.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-amino-N-propylacetamide and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low or No Product Formation 1. Ineffective coupling agent. 2. Deactivated coupling agent due to moisture. 3. Steric hindrance. 4. Low reaction temperature.1. Switch to a more potent coupling agent (e.g., HATU, HBTU).[] 2. Use anhydrous solvents and reagents. 3. While less of an issue with glycine and n-propylamine, ensure adequate reaction time. 4. Gradually increase the reaction temperature, monitoring for side product formation.1. Uronium/aminium-based coupling agents are often more efficient than carbodiimides. 2. Coupling agents, particularly carbodiimides, are sensitive to hydrolysis. 3. Amide bond formation is a bimolecular reaction; sufficient time and energy are needed for successful collisions. 4. Higher temperatures can overcome activation energy barriers.[7]
Presence of a White Precipitate (when using DCC) Formation of dicyclohexylurea (DCU).Filter the reaction mixture before workup.DCU is the insoluble byproduct of DCC-mediated coupling and is expected.[3]
Formation of N-acylurea byproduct O to N-acyl migration of the activated carboxylic acid intermediate.1. Add HOBt or a similar additive to the reaction. 2. Maintain a low reaction temperature (0 °C to room temperature).[2]1. HOBt traps the activated carboxylic acid as an active ester, which is less prone to this rearrangement and more reactive towards the amine. 2. The rearrangement is often temperature-dependent.
Difficulty in Removing the Protecting Group (e.g., Boc) 1. Incomplete reaction. 2. Inappropriate deprotection conditions.1. Increase the reaction time or the amount of deprotecting agent (e.g., trifluoroacetic acid - TFA). 2. Ensure the correct reagent is used (e.g., TFA for Boc, catalytic hydrogenation for Cbz).1. Deprotection reactions must go to completion to avoid a mixture of protected and unprotected product. 2. Different protecting groups require specific chemical conditions for their removal.
Product is Contaminated with Unreacted Starting Material 1. Incorrect stoichiometry. 2. Insufficient reaction time.1. Use a slight excess (1.1-1.2 equivalents) of the n-propylamine. 2. Monitor the reaction by TLC until the limiting reagent is consumed.1. Driving the reaction to completion by using an excess of one reactant is a common strategy. 2. Allowing the reaction to proceed to completion will minimize the amount of unreacted starting material.
Epimerization/Racemization (if using a chiral amino acid precursor) Over-activation of the carboxylic acid or presence of excess base.1. Use HOBt or other racemization-suppressing additives.[3] 2. Avoid strong, non-nucleophilic bases if possible.1. Additives like HOBt react with the activated acid to form an active ester that is less susceptible to racemization. 2. Excess base can deprotonate the alpha-carbon of the activated amino acid, leading to a loss of stereochemical integrity.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-amino-N-propylacetamide using EDC/HOBt

This protocol outlines a standard procedure for the coupling of Boc-glycine with n-propylamine.

Materials:

  • Boc-glycine

  • n-Propylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve Boc-glycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.1 eq) to the solution and stir for 15-20 minutes.

  • Add n-propylamine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-amino-N-propylacetamide.

Protocol 2: Deprotection of N-Boc-2-amino-N-propylacetamide

Materials:

  • N-Boc-2-amino-N-propylacetamide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the crude N-Boc-2-amino-N-propylacetamide in DCM.

  • Add an excess of TFA (typically 20-50% v/v in DCM).

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with saturated NaHCO₃ solution until the pH is ~8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 2-amino-N-propylacetamide.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 2-amino-N-propylacetamide.

SynthesisWorkflow cluster_protection Step 1: Protection cluster_coupling Step 2: Amide Coupling cluster_deprotection Step 3: Deprotection Glycine Glycine BocGlycine Boc-Glycine Glycine->BocGlycine Boc₂O, Base BocGlycine_c Boc-Glycine CoupledProduct N-Boc-2-amino- N-propylacetamide BocGlycine_c->CoupledProduct EDC, HOBt nPropylamine n-Propylamine nPropylamine->CoupledProduct CoupledProduct_d N-Boc-2-amino- N-propylacetamide FinalProduct 2-amino-N-propylacetamide CoupledProduct_d->FinalProduct TFA, DCM

Caption: Synthetic workflow for 2-amino-N-propylacetamide.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common issues during the coupling reaction.

Caption: Decision tree for troubleshooting low coupling yields.

References

  • Schuhmacher, A., Shiro, T., Ryan, S. J., & Bode, J. W. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(15), 3847–3852. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Sab-Jabbar, T. A., & Spencer, J. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4536–4543. [Link]

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • RSC Publishing. (2021, November 24). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. [Link]

  • ACS Publications. (n.d.). pH Optimization of Amidation via Carbodiimides | Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. Retrieved from [Link]

  • ACS Publications. (2021, June 7). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications | ACS Catalysis. [Link]

  • ResearchGate. (n.d.). Solvent Effects on the IR Spectra of N-Methylacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). pH Optimization of Amidation via Carbodiimides | Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Amino-N-Propylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: GLY-PR-002 Subject: Optimization of Isolation and Purification Protocols for Glycinamide Derivatives Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

2-amino-N-propylacetamide (Glycine propylamide) presents a classic "polar amine" purification challenge. Structurally, it consists of a basic primary amine and a neutral amide linkage. Its high polarity (


) and potential for intramolecular cyclization (diketopiperazine formation) require deviations from standard organic workups. This guide addresses the three most common failure modes: poor extraction efficiency, chromatographic tailing, and product instability.

Module 1: Isolation & Extraction (The "Water Trap")

User Issue:

"I synthesized 2-amino-N-propylacetamide via the mixed anhydride method. After quenching with water and extracting with Ethyl Acetate, my organic phase is empty. Where is my product?"

Root Cause Analysis:

The free base of 2-amino-N-propylacetamide is highly water-soluble. Standard lipophilic solvents (EtOAc, Hexanes, DCM) cannot compete with the hydrogen-bonding potential of the aqueous phase. Furthermore, if the pH is not significantly higher than the


 of the N-terminal amine (

), the molecule remains protonated (cationic) and locked in the water layer.
Troubleshooting Protocol:

Step 1: pH Adjustment Ensure the aqueous phase is adjusted to pH > 11 using saturated


. Avoid NaOH if possible to prevent amide hydrolysis, though glycinamides are relatively robust.

Step 2: Salting Out Saturate the aqueous phase with NaCl. This exploits the Salting-Out Effect, reducing the solubility of the organic amine in water and forcing it into the organic phase.

Step 3: Solvent Selection (The "3:1 Rule") Switch from pure EtOAc to a mixed solvent system.

  • Recommended: Chloroform:Isopropanol (3:1 v/v) or DCM:Isopropanol (3:1 v/v).

  • Method: Perform 4-5 extractions. The alcohol component disrupts aqueous hydrogen bonding, allowing the polar amine to partition into the organic layer.

Data: Solvent Partition Efficiency
Solvent SystemPartition Coefficient (Est.)Recovery Efficiency (1 Extraction)Recommended?
Diethyl Ether< 0.1< 5%❌ No
Ethyl Acetate~ 0.315-20%❌ No
Dichloromethane (DCM)~ 0.830-40%⚠️ Poor
DCM : Isopropanol (3:1) > 2.5 65-75% ✅ Yes
n-Butanol > 5.0 > 90% ✅ Yes *

*Note: n-Butanol requires high-vacuum rotary evaporation to remove.

Module 2: Chromatographic Purification

User Issue:

"I am trying to purify the crude amine on silica gel. The product streaks from the baseline to the solvent front, and I cannot separate it from the impurities."

Root Cause Analysis:

Primary amines interact strongly with the acidic silanol groups (


) on standard silica gel. This acts as an unintended cation exchanger, causing peak broadening (tailing) and irreversible adsorption.
Troubleshooting Protocol:

Option A: Mobile Phase Modification (Basification) You must neutralize the silica acidity.

  • Pre-treatment: Flush the column with Hexane containing 1% Triethylamine (

    
    ).
    
  • Elution: Use DCM:Methanol (9:1) + 1%

    
     (aq)  or 1% 
    
    
    
    .
    • Expert Tip: Ammonium hydroxide is superior to triethylamine for MS detection as it is volatile and does not suppress ionization as aggressively.

Option B: Reverse Phase (C18) - The Preferred Method For polar glycinamides, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.

  • Column: C18 (End-capped to reduce silanol activity).

  • Buffer: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Note: This isolates the product as the Trifluoroacetate (TFA) salt, which is generally an easier-to-handle solid than the free base oil.

Decision Logic: Purification Strategy

PurificationStrategy start Crude 2-amino-N-propylacetamide check_salt Is Salt Form Acceptable? start->check_salt yes_salt Yes (TFA/HCl Salt) check_salt->yes_salt Stability Priority no_salt No (Need Free Base) check_salt->no_salt Reactivity Priority rp_hplc Reverse Phase C18 (H2O/ACN + 0.1% TFA) yes_salt->rp_hplc ion_exchange Cation Exchange Resin (Dowex 50W) no_salt->ion_exchange Large Scale silica_mod Silica Gel (DCM/MeOH + 1% NH4OH) no_salt->silica_mod Small Scale lyophilize Lyophilize -> Stable Solid rp_hplc->lyophilize kugelrohr Kugelrohr Distillation (High Vac, <100°C) ion_exchange->kugelrohr silica_mod->kugelrohr

Figure 1: Purification decision matrix based on the desired final form (Salt vs. Free Base).

Module 3: Stability & Storage (The "Hidden" Degradation)

User Issue:

"My product was pure by NMR yesterday. Today, the LC-MS shows a new peak at M-17 (loss of ammonia) or a dimer. What happened?"

Root Cause Analysis:

Glycinamide derivatives are structurally prone to 2,5-Diketopiperazine (DKP) formation . This is an intramolecular cyclization where the N-terminal amine attacks the amide carbonyl of a second molecule (intermolecular) or, more commonly in dipeptides, cyclizes internally. For 2-amino-N-propylacetamide, if left as a free base (especially in solution), two molecules can condense to form the cyclic dimer, releasing propylamine.

Mechanism of Failure:
  • Free Base State: The

    
     group is unprotonated and nucleophilic.
    
  • Heat/Time: Driving force for cyclization.

  • Result: Formation of Glycine Anhydride (DKP) and release of propyl amine.

Prevention Protocol:
  • Store as Salt: Always store the compound as an HCl or TFA salt. The protonated amine (

    
    ) is not nucleophilic and cannot initiate cyclization.
    
  • Avoid Heat: Do not distill the free base at temperatures > 100°C. Use Kugelrohr distillation under high vacuum (< 0.1 mmHg) if distillation is necessary.

  • Lyophilization: Remove water via freeze-drying rather than rotary evaporation with heat.

Module 4: Frequently Asked Questions (FAQs)

Q: The product is an oil that won't crystallize. How do I get a solid? A: Short-chain aliphatic glycinamides are often oils as free bases. To obtain a solid:

  • Dissolve the oil in a minimal amount of dry Ethanol or Diethyl Ether.

  • Add 1.1 equivalents of HCl in Dioxane or Oxalic Acid .

  • The salt should precipitate immediately. Oxalate salts often crystallize better than hydrochlorides for this class of compounds.

Q: How do I verify the purity? UV detection is weak. A: Aliphatic amides have very poor UV absorbance (only end-absorption < 210 nm).

  • Recommended: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for LC.

  • TLC Visualization: Use Ninhydrin stain (turns red/purple upon heating) or Permanganate dip . UV visualization will likely fail.

Q: Can I use cation exchange resin for purification? A: Yes. This is often the cleanest method for large-scale purification.

  • Load: Load aqueous crude mixture onto Dowex 50W (H+ form) .

  • Wash: Wash with water and MeOH to remove non-basic impurities.

  • Elute: Elute the product with 1M

    
      or Triethylamine  in MeOH.
    

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine and amide purification techniques).

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis (2nd ed.). Springer-Verlag. (Authoritative source on amide bond formation, glycinamide handling, and DKP prevention).

  • PubChem. (n.d.). Compound Summary: Glycinamide. National Library of Medicine. (Used for general physicochemical property validation of the glycinamide class).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Reference for deprotection and handling of amino acid derivatives).

Technical Support Center: Troubleshooting Peak Tailing for 2-amino-N-propylacetamide in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving chromatographic issues with 2-amino-N-propylacetamide. This resource is designed for researchers, analytical scientists, and drug development professionals encountering peak tailing with this and other small, polar, basic compounds in High-Performance Liquid Chromatography (HPLC). As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your method development.

FAQ 1: Why is my 2-amino-N-propylacetamide peak tailing so severely in Reversed-Phase HPLC?

Answer:

Severe peak tailing for 2-amino-N-propylacetamide (a small molecule with a primary amine) is a classic and predictable challenge in reversed-phase HPLC.[1][2] The issue stems from a highly undesirable secondary retention mechanism that competes with the primary hydrophobic retention.

The Core Mechanism: Silanol Interactions

  • Analyte State: Your analyte, 2-amino-N-propylacetamide, has a primary amine group. In typical reversed-phase mobile phases (e.g., pH 3 to 7), this amine is protonated, carrying a positive charge (R-NH₃⁺).

  • Stationary Phase Surface: Standard silica-based columns (like C18) are built on a silica backbone. Even with end-capping, the surface inevitably has residual silanol groups (Si-OH).[1] These silanols are weakly acidic (pKa approx. 3.5-4.5).

  • The Unwanted Interaction: At mobile phase pH values above ~4, a significant portion of these silanol groups become deprotonated and negatively charged (Si-O⁻).[2][3] The positively charged analyte molecules engage in a strong ionic interaction with these negatively charged sites on the stationary phase.[2][4][5]

This strong, secondary ionic interaction holds some analyte molecules back longer than others, causing them to elute slowly and creating a characteristic "tail" on the peak.[1] This disrupts the ideal Gaussian peak shape, compromising resolution and the accuracy of quantification.[1]

G cluster_0 Silica Surface (pH > 4) p1 p2 p3 Silanol Deprotonated Silanol Si-O⁻ Tailing Peak Tailing Silanol->Tailing Causes Analyte Protonated Analyte R-NH₃⁺ Analyte:f0->Silanol:f0 Strong Ionic Attraction (Secondary Retention) G start Start: Peak Tailing Observed (Asymmetry > 1.2) check_ph 1. Mobile Phase Check: Is pH ≤ 3.0? start->check_ph adjust_ph Action: Adjust mobile phase to pH 2.5-3.0 with buffer (e.g., 0.1% Formic Acid). check_ph->adjust_ph No check_column 2. Column Check: Is it a modern, high-purity end-capped column? check_ph->check_column Yes adjust_ph->check_column replace_column Action: Replace with a modern Type-B, EPG, or Hybrid column. check_column->replace_column No check_additives 3. Additive Check (UV Only): Does tailing persist? check_column->check_additives Yes replace_column->check_additives add_tea Action: Add 0.1% TEA to mobile phase and re-adjust pH. check_additives->add_tea Yes solution Solution Found: Symmetric Peak (Asymmetry 0.9 - 1.2) check_additives->solution No consider_hilic 4. Alternative Mode: Is the compound highly polar with low RP retention? add_tea->consider_hilic switch_hilic Action: Develop a HILIC method. consider_hilic->switch_hilic Yes consider_hilic->solution No switch_hilic->solution

Sources

Technical Support Center: Optimizing Ionization for 2-Amino-N-Propylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Adduct Formation in ESI-MS Target Analyte: 2-amino-N-propylacetamide (MW: ~116.16 Da) Ticket Priority: High (Impacts Quantification & Sensitivity)

Executive Summary: The "Chelation Trap"

You are likely experiencing signal splitting where your target protonated ion (


, m/z 117) is suppressed by dominant sodiated (

, m/z 139) or potassiated (

, m/z 155) adducts.

The Root Cause: 2-amino-N-propylacetamide contains a "chelation pocket" formed by the carbonyl oxygen of the amide and the lone pair of the primary amine. In the electrospray droplet, these groups coordinate avidly with alkali metals (


) present in trace amounts, often out-competing protons (

) due to the high energetic stability of the cyclic chelate structure.

This guide provides a self-validating workflow to shift the equilibrium back toward the protonated species.

Module 1: Pre-Analytical Hygiene (The Sodium Purge)

Objective: Eliminate exogenous alkali metals before the sample reaches the source.

The Science: Sodium is ubiquitous. Borosilicate glass (Type I) contains sodium oxide (


) which leaches into aqueous solutions over time, especially at pH > 6. For a small polar molecule like 2-amino-N-propylacetamide, background sodium levels as low as 50 ppb can shift the dominant peak to 

.
Protocol A: The "Plastic-Only" Workflow
  • Step 1: Replace all solvent reservoir bottles with virgin polypropylene or surface-treated amber glass (leach-resistant).

  • Step 2: Prepare all standards and dilutions in polypropylene autosampler vials . Never use standard glass vials with this analyte if adducts are a primary concern.

  • Step 3: Use LC-MS Grade solvents exclusively. (HPLC grade is insufficient; it filters particulates but does not guarantee low metal ion content).

Validation Check: Run a "System Blank" (injecting pure methanol).

  • Pass: Background sodium intensity < 10^4 counts (instrument dependent).

  • Fail: High sodium background persists.[1] Proceed to Module 4 (LC Divert) .

Module 2: Mobile Phase Chemistry (The Proton War)

Objective: Use competitive binding to displace sodium ions.

The Science: Ionization in ESI is a competitive process. To favor


, you must overwhelm the droplet with protons or a "sacrificial" cation that yields a predictable mass.
Strategy: The Ammonium Displacement

Simple acidification (Formic Acid) is often insufficient because the sodium-amide bond is stronger than the proton-amide bond. We recommend Ammonium Acetate or Ammonium Formate .[2]

  • Mechanism: Ammonium (

    
    ) is present in high concentration (mM range) vs. trace sodium (
    
    
    
    M range). It floods the droplet surface.
  • Outcome: If protonation fails, the molecule forms

    
    , which is often unstable in the gas phase and dissociates into 
    
    
    
    , effectively restoring your target ion.
Recommended Mobile Phase Composition
ComponentConcentrationFunction
Aqueous (A) Water + 5mM Ammonium Formate + 0.1% Formic AcidProvides

and

buffer.
Organic (B) Acetonitrile + 0.1% Formic AcidLow surface tension for stable spray.

Data Comparison: Additive Effects

Additive Dominant Species Signal Stability Recommendation

| None (Water/ACN) |


, 

| Poor (Variable Na/K ratio) | ⛔ Avoid | | 0.1% Formic Acid |

,

| Moderate (Split signal) | ⚠️ Acceptable | | 5mM NH4 Formate |

| High (Na displaced) | ✅ Preferred | | 0.05% TFA |

| High (Signal Suppression) | ⛔ Avoid (Ion Pairing) |

Module 3: Visualizing the Mechanism

The following diagram illustrates the competitive kinetics occurring within the electrospray droplet.

IonizationCompetition Analyte 2-amino-N-propylacetamide (Neutral) Droplet ESI Droplet (High Charge Density) Analyte->Droplet MH [M+H]+ (Target Ion) Droplet->MH Protonation (Preferred) MNa [M+Na]+ (Adduct) Droplet->MNa Chelation (Strong Bond) MNH4 [M+NH4]+ (Transient) Droplet->MNH4 Mass Action Displacement Proton H+ (from Formic Acid) Proton->Droplet Sodium Na+ (Contaminant) Sodium->Droplet Ammonium NH4+ (Buffer) Ammonium->Droplet MNH4->MH In-Source Dissociation (-NH3)

Figure 1: Kinetic competition in the ESI droplet. Ammonium acts as a "Trojan Horse," initially binding to the analyte but often shedding ammonia to yield the desired protonated species.

Module 4: Instrument Tuning (The Energy Barrier)

Objective: Break the weak electrostatic bonds of adducts without fragmenting the analyte.

The Science: Adducts (non-covalent clusters) generally have lower bond dissociation energies than the covalent bonds of the analyte. By increasing the energy in the interface region, we can "decluster" the adducts.

Tuning Protocol
  • Declustering Potential (DP) / Fragmentor Voltage:

    • Action: Ramp voltage in 5V increments.

    • Target: Maximize

      
       while monitoring for loss of the propyl group (fragment at m/z ~58 or ~72).
      
    • Typical Range: 60–100V (Instrument specific).

  • Source Temperature:

    • Action: Increase temperature to 350°C - 450°C.

    • Reason: 2-amino-N-propylacetamide is thermally stable. Higher heat prevents solvent clustering which stabilizes sodium adducts.

Troubleshooting FAQs

Q: I see a strong peak at m/z 233. Is this a contaminant? A: Likely not. This is the protonated dimer


.
  • Cause: Analyte concentration is too high in the droplet.

  • Fix: Dilute your sample 10x. If sensitivity is an issue, increase the source temperature to disrupt the dimer.

Q: Can I use TFA (Trifluoroacetic Acid) to protonate? A: Avoid if possible. While TFA is a strong acid and will eliminate adducts, it causes significant signal suppression in positive mode ESI due to ion pairing with the amine group. Use Formic Acid or Difluoroacetic Acid (DFA) instead.

Q: My background noise is high at low mass (m/z < 150). A: This is "Chemical Noise" from the solvent.

  • Fix: Since your target is ~117 Da, ensure your Trap Drive or Low Mass Cutoff is set correctly (e.g., start scan at m/z 50). If using an ion trap, inappropriate trap drive settings will destabilize low-mass ions.

Troubleshooting Workflow Diagram

Troubleshooting Start Issue: High Adduct Signal ([M+Na]+ > [M+H]+) CheckSolvents Are solvents LC-MS Grade? Start->CheckSolvents ReplaceSolvents Replace with LC-MS Grade CheckSolvents->ReplaceSolvents No CheckGlass Is sample in Glass Vial? CheckSolvents->CheckGlass Yes ReplaceSolvents->CheckGlass SwitchPlastic Switch to Polypropylene CheckGlass->SwitchPlastic Yes CheckAdditive Is Ammonium Buffer used? CheckGlass->CheckAdditive No SwitchPlastic->CheckAdditive AddBuffer Add 5mM NH4 Formate CheckAdditive->AddBuffer No TuneDP Increase Declustering Potential CheckAdditive->TuneDP Yes AddBuffer->TuneDP End Optimal Signal TuneDP->End Retest

Figure 2: Step-by-step decision tree for eliminating adducts.

References

  • Kruve, A., et al. (2013). "Adduct formation in ESI/MS: The role of solvent and additives." Journal of the American Society for Mass Spectrometry. Link (General mechanism of adduct suppression).

  • Waters Corporation. (2021). "Controlling Na and K Adducts in LC-MS." Waters Knowledge Base. Link (Source for glassware leaching data).

  • Agilent Technologies. (2020). "LC-MS Mobile Phase Optimization Guide." Agilent Technical Support. Link (Ammonium buffer protocols).

  • Sigma-Aldrich. (2023). "LC-MS Grade Solvents Specification Sheet." Link (Solvent purity standards).

Sources

impact of pH on 2-amino-N-propylacetamide reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-amino-N-propylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this molecule. The reactivity of 2-amino-N-propylacetamide is significantly influenced by pH due to its primary amine and amide functional groups. Understanding these dependencies is critical for successful experimental design, formulation, and data interpretation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established principles of chemical reactivity for similar molecules.

Issue 1: Unexpected Degradation of 2-Amino-N-propylacetamide in Aqueous Solution

Symptoms:

  • A decrease in the concentration of the parent compound over time, as observed by HPLC or other analytical techniques.

  • The appearance of new, unidentified peaks in your chromatogram.

  • A shift in the pH of your solution without the addition of an acid or base.

Potential Causes and Solutions:

  • Amide Hydrolysis: The amide bond in 2-amino-N-propylacetamide is susceptible to hydrolysis, which is catalyzed by both acid and base. The rate of hydrolysis is generally slowest in the neutral pH range and increases significantly under strongly acidic or alkaline conditions.[1][2]

    • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 4), the primary amine is protonated, which may slightly reduce the rate of intramolecular reactions but the amide carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

    • Base-Catalyzed Hydrolysis: Under alkaline conditions (pH > 8), the hydroxide ion acts as a potent nucleophile, directly attacking the amide carbonyl carbon. This is often the fastest pathway for amide degradation.

  • Intramolecular Cyclization: The presence of a primary amine and an amide in the same molecule can lead to an intramolecular reaction, forming a six-membered ring structure, a piperazinone derivative. This type of reaction, sometimes referred to as "backbiting" in peptide chemistry, can be pH-dependent.[1]

    • The reaction is often favored at neutral to slightly alkaline pH, where a sufficient concentration of the deprotonated, nucleophilic primary amine is present to attack the amide carbonyl.

Experimental Protocol: pH Stability Study

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Preparation: Dissolve a known concentration of 2-amino-N-propylacetamide in each buffer.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) for a set period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, analyze the samples by a stability-indicating method like HPLC to quantify the remaining parent compound and any degradation products.

  • Data Interpretation: Plot the percentage of remaining 2-amino-N-propylacetamide against time for each pH to determine the degradation rate.

pHExpected Primary Degradation PathwayRelative Degradation Rate
< 4Acid-catalyzed hydrolysisModerate to High
4 - 7Minimal degradationLow
7 - 9Intramolecular cyclization and base-catalyzed hydrolysisModerate
> 9Base-catalyzed hydrolysisHigh to Very High
Issue 2: Low Yield in a Reaction Involving the Primary Amine

Symptoms:

  • Your synthesis or conjugation reaction, where the primary amine of 2-amino-N-propylacetamide is the nucleophile, is proceeding slower than expected or with a low yield.

Potential Causes and Solutions:

  • Protonation of the Primary Amine: The primary amine has a pKa value that you can estimate to be around 9-10. At pH values significantly below the pKa, the amine will be predominantly in its protonated, non-nucleophilic form (R-NH3+).

    • Solution: Ensure your reaction is run at a pH at least one unit above the pKa of the primary amine to have a sufficient concentration of the free, nucleophilic form (R-NH2). However, be mindful that highly alkaline conditions can promote amide hydrolysis. A careful balance is needed.

Visualization of pH-Dependent Reactivity

The following diagrams illustrate the key pH-dependent pathways for 2-amino-N-propylacetamide.

G cluster_acid Acidic Conditions (pH < 4) cluster_neutral Neutral/Slightly Alkaline (pH 7-9) cluster_alkaline Alkaline Conditions (pH > 9) A 2-Amino-N-propylacetamide (Amine Protonated) B Propylamine A->B  H3O+ (Hydrolysis) C Aminoacetic Acid A->C  H3O+ (Hydrolysis) D 2-Amino-N-propylacetamide (Amine Deprotonated) E Piperazinone Derivative D->E Intramolecular Cyclization F 2-Amino-N-propylacetamide G Propylamine F->G  OH- (Hydrolysis) H Aminoacetate F->H  OH- (Hydrolysis)

Caption: pH-dependent degradation pathways of 2-amino-N-propylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing stock solutions of 2-amino-N-propylacetamide?

A1: Based on the general principles of amide stability, the optimal pH range for storage to minimize degradation is likely to be in the slightly acidic to neutral range, approximately pH 4 to 7. In this range, both acid- and base-catalyzed hydrolysis are minimized, and the rate of intramolecular cyclization is likely to be slow. However, empirical stability studies are strongly recommended to determine the optimal storage conditions for your specific concentration and storage temperature.

Q2: What are the expected degradation products of 2-amino-N-propylacetamide?

A2: The primary degradation products will depend on the pH:

  • Hydrolysis: The main products of hydrolysis are propylamine and 2-aminoacetic acid (glycine) .

  • Intramolecular Cyclization: This pathway would lead to the formation of a piperazinone derivative .

Identifying these potential products using analytical techniques such as LC-MS can help confirm the degradation pathway occurring in your experiment.

Q3: How does the protonation state of 2-amino-N-propylacetamide affect its properties?

A3: The protonation state significantly impacts the molecule's properties:

  • Below the pKa of the amine (acidic pH): The molecule carries a positive charge (R-NH3+). This increases its water solubility but renders the amine non-nucleophilic.

  • Above the pKa of the amine (alkaline pH): The amine is in its neutral, free base form (R-NH2). This form is nucleophilic and more likely to participate in reactions. The overall molecule is less polar in this state.

Q4: Can I use 2-amino-N-propylacetamide in reactions with acid chlorides or anhydrides?

A4: Yes, the primary amine is nucleophilic and will react with acylating agents like acid chlorides and anhydrides. For this reaction to be efficient, it is crucial to have a non-nucleophilic base present to scavenge the acid (e.g., HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction. Common bases for this purpose include triethylamine or pyridine.

Experimental Workflow: Acylation of 2-Amino-N-propylacetamide

start Dissolve 2-amino-N-propylacetamide and non-nucleophilic base (e.g., triethylamine) in an aprotic solvent. add_acyl Cool the solution (e.g., 0°C) and add the acylating agent (e.g., acid chloride) dropwise. start->add_acyl react Allow the reaction to stir and warm to room temperature. add_acyl->react workup Perform an aqueous workup to remove salts and excess reagents. react->workup purify Purify the product (e.g., by column chromatography). workup->purify

Caption: Workflow for the acylation of 2-amino-N-propylacetamide.

References

  • ResearchGate. pH dependence of the observed kinetic parameters for the hydrolysis of.... Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Retrieved from [Link]

  • PubChem. N-Propylacetamide | C5H11NO | CID 21407. Retrieved from [Link]

  • The Royal Society of Chemistry. The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Retrieved from [Link]

  • MDPI. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]

  • National Institutes of Health. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved from [Link]

  • PubMed. 3-[(Phenylacetyl)amino]-2,6-piperidinedione hydrolysis studies with improved synthesis and characterization of hydrolysates. Retrieved from [Link]

  • ResearchGate. The Effect of pH, Time and Temperature on Forced Degradation Studies of Quercetin in Presence of Polymers. Retrieved from [Link]

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

  • PubMed. Synthesis of 3-Amino-7-(N,N-Dimethylamino)-2-Substituted-5-Phenylphenazin-5-Ium Chlorides by Oxidative Cyclization. Retrieved from [Link]

  • PubChem. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791. Retrieved from [Link]

  • Springer. Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Retrieved from [Link]

  • MDPI. Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Evaluation of 2-Amino-N-Propylacetamide Derivatives as Novel Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is a continuous endeavor in medicinal chemistry and pharmacology. Among the promising scaffolds, 2-amino-N-propylacetamide derivatives have emerged as a class of compounds with significant anticonvulsant potential. This guide provides a comprehensive comparison of the biological evaluation of these derivatives, offering insights into their performance against established AEDs, detailing the experimental methodologies for their assessment, and exploring the underlying mechanisms of action.

Introduction to 2-Amino-N-Propylacetamide Derivatives

The 2-amino-N-propylacetamide core structure presents a versatile scaffold for chemical modification, allowing for the exploration of a wide chemical space to optimize anticonvulsant activity and drug-like properties. These derivatives are structurally related to a class of N-substituted amino acid compounds that have shown promise in preclinical anticonvulsant screening.[1] The primary focus of their evaluation lies in their ability to protect against seizures in well-established animal models, their potential for neurotoxicity, and their mechanism of action, which is often linked to the modulation of neuronal ion channels.

Comparative Anticonvulsant Activity and Neurotoxicity

A critical aspect of evaluating novel anticonvulsant candidates is to benchmark their performance against standard, clinically used AEDs. The most common preclinical models for this purpose are the maximal electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. Neurotoxicity is typically assessed using the rotarod test, which measures motor coordination.

The efficacy of a compound in the MES and scPTZ tests is quantified by its median effective dose (ED50), the dose required to protect 50% of the animals from seizures. The neurotoxicity is determined by the median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment. A key metric for the therapeutic potential of a compound is the Protective Index (PI), calculated as the ratio of TD50 to ED50. A higher PI value indicates a wider therapeutic window and a more favorable safety profile.

Table 1: Comparative Anticonvulsant Activity and Neurotoxicity of Acetamide Derivatives and Standard AEDs in Mice (Intraperitoneal Administration)

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI) (MES)Reference
2-Amino-N-propylacetamide Derivatives
Compound A (Hypothetical)25>1001506.0N/A
Compound B (Hypothetical)15801006.7N/A
Related Acetamide Derivatives
4-amino-N-(2,6-dimethylphenyl)benzamide2.6Ineffective>100>38.5[2]
FPL 13950Effective (oral)IneffectiveHigh doses cause impairment-[3]
Standard AEDs
Phenytoin9.5Ineffective65.86.9[2]
Carbamazepine8.849.385.29.7[4]
Felbamate261202509.6[4]

Note: Data presented is compiled from various sources and may not be directly comparable due to variations in experimental protocols. The data for hypothetical 2-amino-N-propylacetamide derivatives is for illustrative purposes.

As indicated in the table, novel derivatives are often compared to established drugs like phenytoin and carbamazepine. For instance, 4-amino-N-(2,6-dimethylphenyl)benzamide demonstrated a potent anti-MES activity with an ED50 of 2.6 mg/kg, which is significantly lower than that of phenytoin (9.5 mg/kg) in the same study, suggesting a strong potential for efficacy in generalized tonic-clonic seizures.[2]

Elucidating the Mechanism of Action: Focus on Voltage-Gated Sodium Channels

The anticonvulsant activity of many acetamide derivatives is attributed to their interaction with voltage-gated sodium channels (VGSCs).[1] These channels are crucial for the initiation and propagation of action potentials in neurons.[5] By modulating the function of VGSCs, these compounds can reduce neuronal hyperexcitability, a hallmark of epilepsy.

There are several subtypes of VGSCs (e.g., Nav1.1, Nav1.2, Nav1.6) expressed in the brain, and the specific subtype selectivity of a drug can influence its efficacy and side-effect profile.[6][7] Electrophysiological techniques, particularly patch-clamp analysis, are instrumental in characterizing the interaction of novel compounds with these channels. These studies can reveal whether a compound alters channel activation, inactivation, or recovery from inactivation.

cluster_Neuron Presynaptic Neuron cluster_DrugAction Drug Action ActionPotential Action Potential Propagation VGSC Voltage-Gated Sodium Channel (VGSC) ActionPotential->VGSC Opens Na_Influx Na+ Influx VGSC->Na_Influx Depolarization Depolarization Na_Influx->Depolarization NeurotransmitterRelease Neurotransmitter Release Depolarization->NeurotransmitterRelease Derivative 2-Amino-N-propylacetamide Derivative Block Modulates/Blocks Derivative->Block Block->VGSC Reduces Na+ Influx caption Mechanism of Action of 2-Amino-N-Propylacetamide Derivatives on VGSCs

Caption: Proposed mechanism of action of 2-amino-N-propylacetamide derivatives.

Structure-Activity Relationship (SAR)

The systematic modification of the 2-amino-N-propylacetamide scaffold allows for the elucidation of structure-activity relationships. Key areas of modification include the N-propyl group, the acetamide nitrogen, and the amino group. These modifications can significantly impact the compound's potency, selectivity, and pharmacokinetic properties. For instance, the introduction of aromatic or bulky aliphatic groups can enhance binding to the target protein, while modulation of polarity can affect brain penetration.

cluster_Modifications Structural Modifications cluster_Properties Biological Properties Core 2-Amino-N-propylacetamide Core R1 R1: N-Propyl Group (Lipophilicity, Steric Bulk) Core->R1 R2 R2: Acetamide Nitrogen (H-bonding, Conformation) Core->R2 R3 R3: Amino Group (Basicity, Polarity) Core->R3 Potency Anticonvulsant Potency (ED50) R1->Potency PK Pharmacokinetics (ADME) R1->PK R2->Potency Selectivity Ion Channel Selectivity R2->Selectivity Toxicity Neurotoxicity (TD50) R3->Toxicity R3->PK caption Structure-Activity Relationship (SAR) Exploration

Caption: Key areas for SAR studies in 2-amino-N-propylacetamide derivatives.

Experimental Protocols

To ensure the reproducibility and validity of biological evaluations, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key in vivo assays.

Maximal Electroshock (MES) Test

Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Procedure:

  • Animal Preparation: Use male albino mice (20-25 g). Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Acclimation: Allow for a predetermined period for drug absorption (e.g., 30-60 minutes).

  • Electrode Placement: Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension. The absence of this phase is considered protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 value using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

Objective: To evaluate the ability of a compound to raise the seizure threshold, modeling absence seizures.

Procedure:

  • Animal Preparation: Use male albino mice (20-25 g). Administer the test compound or vehicle.

  • Acclimation: Allow for the appropriate drug absorption time.

  • PTZ Administration: Inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the loose skin on the back of the neck.

  • Observation: Observe the mice for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle contractions of the whole body). The absence of clonic seizures for at least 5 seconds is considered protection.

  • Data Analysis: Determine the percentage of protected animals at each dose and calculate the ED50.

Rotarod Test

Objective: To assess motor coordination and identify potential neurotoxicity.

Procedure:

  • Training: Train the mice to stay on a rotating rod (e.g., 3 cm diameter, rotating at 10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive days before the test.

  • Test Day: Administer the test compound or vehicle.

  • Performance: At the time of peak effect, place the mice on the rotarod and record the time they are able to maintain their balance. A fall from the rod is considered a sign of motor impairment.

  • Data Analysis: The dose at which 50% of the animals fail to stay on the rod for the predetermined time is the TD50.

Start Start: Compound Administration MES Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) Start->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test (Absence Seizure Model) Start->scPTZ Rotarod Rotarod Test (Neurotoxicity Assessment) Start->Rotarod ED50_MES Determine MES ED50 MES->ED50_MES ED50_scPTZ Determine scPTZ ED50 scPTZ->ED50_scPTZ TD50 Determine Rotarod TD50 Rotarod->TD50 PI Calculate Protective Index (PI) (TD50 / ED50) ED50_MES->PI Evaluation Overall Biological Evaluation ED50_scPTZ->Evaluation TD50->PI PI->Evaluation caption Workflow for the Biological Evaluation of Anticonvulsant Compounds

Caption: A typical workflow for the in vivo evaluation of novel anticonvulsant candidates.

Pharmacokinetic Considerations

Beyond efficacy and safety, the pharmacokinetic profile of a compound is a critical determinant of its potential as a drug. Key parameters include:

  • Absorption: How well the compound is absorbed after oral administration.

  • Distribution: The extent to which the compound distributes into various tissues, particularly the brain. The brain-to-plasma concentration ratio is a crucial metric.[8]

  • Metabolism: How the compound is broken down in the body, which influences its duration of action and potential for drug-drug interactions.

  • Excretion: How the compound and its metabolites are eliminated from the body.

Studies have shown that the pharmacokinetics of acetamide derivatives can be enantioselective, meaning that different stereoisomers of the same compound can have different absorption, distribution, metabolism, and excretion profiles, which can in turn affect their anticonvulsant activity.[9]

Conclusion

The biological evaluation of 2-amino-N-propylacetamide derivatives requires a multifaceted approach that combines in vivo efficacy and toxicity testing with in vitro mechanistic studies. By systematically comparing their performance against established AEDs, elucidating their interactions with specific molecular targets, and characterizing their pharmacokinetic properties, researchers can identify promising new candidates for the treatment of epilepsy. This guide provides a framework for conducting such evaluations, emphasizing the importance of rigorous experimental design and data-driven decision-making in the drug discovery process.

References

  • Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319-330.
  • Swinyard, E. A., Woodhead, J. H., White, H. S., & Franklin, M. R. (1986).
  • Clark, C. R., Laked, R. O., & Yunger, L. M. (1987). Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)
  • Bialer, M., Twyman, R. E., & White, H. S. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 866-872.
  • Rush, A. M., Cummins, T. R., & Waxman, S. G. (2005). Electrophysiological properties of two axonal sodium channels, Nav1. 2 and Nav1. 6, expressed in mouse spinal sensory neurones. The Journal of physiology, 564(Pt 3), 803–815.
  • Jones, G. L., & Wimbish, G. H. (1985). Comparison of anticonvulsant potencies of cyheptamide, carbamazepine, and phenytoin. Journal of pharmaceutical sciences, 74(6), 667-669.
  • Bialer, M., Yagen, B., & Isoherranen, N. (2004). Characterization of the anticonvulsant profile and enantioselective pharmacokinetics of the chiral valproylamide propylisopropyl acetamide in rodents. British journal of pharmacology, 142(7), 1197–1206.
  • Godin, Y., Heiner, L., Mark, J., & Mandel, P. (1969). Effects of di-n-propylacetate, an anticonvulsive compound, on GABA metabolism. Journal of neurochemistry, 16(6), 869-873.
  • Löscher, W., & Schmidt, D. (1988). The pharmacokinetics of antiepileptic drugs in rodents. Epilepsy research, 2(3), 145-162.
  • Ghidini, E., Delcanale, M., De Fanti, R., Rizzi, A., Mazzuferi, M., Rodi, D., ... & Villetti, G. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & medicinal chemistry, 14(7), 2219-2233.
  • Waxman, S. G. (2012). Sodium channels, the electrogenisome and the electrogenistat: lessons and questions from the clinic. The Journal of physiology, 590(11), 2601-2612.
  • Kaminski, K., Obniska, J., & Wiklik, B. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological reports, 67(4), 717-724.
  • Obniska, J., Kaminski, K., & Wiklik, B. (2015). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules (Basel, Switzerland), 20(8), 14896–14915.
  • Rush, A. M., & Waxman, S. G. (2004). Multiple sodium channels and their roles in electrogenesis within dorsal root ganglion neurons. The Journal of physiology, 557(Pt 3), 739-743.
  • Catterall, W. A., Goldin, A. L., & Waxman, S. G. (2005). International Union of Pharmacology. XLVII. Nomenclature and structure-function relationships of voltage-gated sodium channels. Pharmacological reviews, 57(4), 397-409.
  • Zhang, Y., & Weiner, J. L. (2004). Phenytoin, phenobarbital, and midazolam fail to stop status epilepticus-like activity induced by low magnesium in rat entorhinal slices, but can prevent its development. Epilepsia, 45(10), 1181-1188.
  • Paruszewski, R., Strupińska, M., Stables, J. P., Swiader, M., Czuczwar, S., Kleinrok, Z., & Turski, W. (2001). Amino acid derivatives with anticonvulsant activity. Chemical & pharmaceutical bulletin, 49(5), 629-631.
  • Kim, J. H., Kim, D. H., & Lee, J. Y. (2017). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. International Research Journal of Engineering and Technology, 4(7), 2395-0056.
  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature reviews. Drug discovery, 9(1), 68-82.

Sources

A Comparative Guide to Analytical Techniques for the Detection of 2-amino-N-propylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and precise detection of 2-amino-N-propylacetamide is crucial for ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of various analytical techniques for the detection of this compound, offering insights into the methodologies, performance characteristics, and practical considerations for each.

Introduction to 2-amino-N-propylacetamide and its Analytical Importance

2-amino-N-propylacetamide is a chemical compound of interest in various research and development sectors. Its accurate quantification is essential for process monitoring, impurity profiling, and pharmacokinetic studies. The selection of an appropriate analytical technique is paramount and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide will explore the utility of chromatographic, mass spectrometric, and spectroscopic methods for the analysis of 2-amino-N-propylacetamide.

Chromatographic Techniques: The Workhorse of Separation Science

Chromatographic techniques are fundamental in analytical chemistry for separating components of a mixture. For a polar compound like 2-amino-N-propylacetamide, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase (RP-HPLC) mode, is a highly suitable technique for the analysis of 2-amino-N-propylacetamide.[1] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Principle of Separation: In RP-HPLC, 2-amino-N-propylacetamide, being a polar molecule, will have a lower affinity for the nonpolar stationary phase and will elute relatively quickly with a polar mobile phase. The retention time can be modulated by adjusting the mobile phase composition, typically a mixture of water and a less polar organic solvent like acetonitrile or methanol.[1]

Advantages of HPLC:

  • Versatility: Applicable to a wide range of compounds, including polar and non-volatile substances.

  • High Resolution: Provides excellent separation of complex mixtures.

  • Scalability: Methods can be scaled up for preparative separation to isolate impurities.[1]

  • Compatibility with various detectors: Can be coupled with UV, fluorescence, or mass spectrometry detectors for enhanced sensitivity and selectivity.

Limitations of HPLC:

  • Solvent Consumption: Can generate significant amounts of solvent waste.

  • Matrix Effects: Complex sample matrices may require extensive sample preparation to avoid interference.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[2] Due to the polar nature and lower volatility of 2-amino-N-propylacetamide, derivatization is often a necessary prerequisite for GC analysis.[2][3]

Derivatization in GC: The primary goal of derivatization is to convert the polar amino group of 2-amino-N-propylacetamide into a less polar, more volatile functional group.[2] Common derivatization strategies include:

  • Silylation: Reaction with a silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a tert-butyldimethylsilyl (TBDMS) derivative.[2][4]

  • Acylation: Reaction with reagents like propyl chloroformate.[5]

Advantages of GC:

  • High Efficiency: Capillary GC columns offer exceptional separation efficiency.

  • High Sensitivity: When coupled with sensitive detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Established Methodologies: A well-established technique with a wide range of applications.

Limitations of GC:

  • Derivatization Requirement: The need for derivatization adds an extra step to the sample preparation, which can introduce variability and potential for error.[6]

  • Thermal Stability: Not suitable for thermally labile compounds.

Mass Spectrometry: Unparalleled Sensitivity and Specificity

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is often coupled with chromatographic methods (LC-MS or GC-MS) to provide both separation and highly sensitive and specific detection.[6][7][8]

Principle of Detection: In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This allows for the unambiguous identification and quantification of the target analyte, even at very low concentrations. Tandem mass spectrometry (MS/MS) can further enhance selectivity by fragmenting a specific precursor ion and analyzing the resulting product ions, providing structural confirmation.[9][10]

Advantages of Mass Spectrometry:

  • High Sensitivity: Capable of detecting analytes at picogram levels or lower.[11]

  • High Selectivity: Provides excellent discrimination of the analyte from matrix components.

  • Structural Information: MS/MS experiments can provide valuable structural information about the analyte.[9]

  • Versatility: Can be coupled with both LC and GC.

Limitations of Mass Spectrometry:

  • Matrix Effects: Ionization efficiency can be suppressed or enhanced by co-eluting matrix components, affecting accuracy.

  • Cost and Complexity: Instrumentation is generally more expensive and requires a higher level of expertise to operate and maintain.

Spectroscopic Techniques: Probing Molecular Structure

While not typically the primary choice for quantitative analysis of trace levels of 2-amino-N-propylacetamide in complex matrices, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For 2-amino-N-propylacetamide, 1H and 13C NMR would provide a unique fingerprint, confirming the connectivity of atoms within the molecule. While quantitative NMR (qNMR) is possible, it generally has lower sensitivity compared to chromatographic methods.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of 2-amino-N-propylacetamide would show characteristic absorption bands for its functional groups, such as the N-H stretches of the amino and amide groups, and the C=O stretch of the amide group.[12][13]

Comparison of Analytical Techniques

FeatureHPLC-UVGC-FID (with Derivatization)LC-MS/MS
Principle Separation based on polaritySeparation based on volatilitySeparation based on polarity, detection by mass-to-charge ratio
Derivatization Not requiredRequiredNot typically required
Sensitivity Moderate (ppm range)High (sub-ppm range)Very High (ppb to ppt range)
Selectivity ModerateModerate to HighVery High
Throughput HighModerateHigh
Cost Low to ModerateLow to ModerateHigh
Expertise Basic to IntermediateIntermediateAdvanced

Experimental Protocols

Protocol 1: RP-HPLC-UV Method for 2-amino-N-propylacetamide

This protocol is based on general reverse-phase methods for similar small amine-containing molecules.[1][14]

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • 2-amino-N-propylacetamide reference standard

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic acid).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Calibration:

  • Prepare a series of calibration standards of 2-amino-N-propylacetamide in the initial mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: GC-MS Method for 2-amino-N-propylacetamide (with Silylation)

This protocol is adapted from established methods for the GC analysis of amino compounds.[2][4]

1. Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column suitable for general purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

2. Reagents and Standards:

  • Acetonitrile (anhydrous)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • 2-amino-N-propylacetamide reference standard

3. Derivatization Procedure:

  • To 100 µL of the sample solution in a vial, add 50 µL of MTBSTFA.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: Workflow for the HPLC-UV analysis of 2-amino-N-propylacetamide.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Derivatization Derivatize with MTBSTFA Sample->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection MS Detection (EI) Separation->Detection MassSpectrum Generate Total Ion Chromatogram & Mass Spectra Detection->MassSpectrum Identification Identify by Retention Time & Mass Spectrum MassSpectrum->Identification

Caption: Workflow for the GC-MS analysis of 2-amino-N-propylacetamide.

Conclusion and Recommendations

The choice of analytical technique for the detection of 2-amino-N-propylacetamide is contingent on the specific requirements of the analysis.

  • For routine quality control and assays where moderate sensitivity is sufficient, RP-HPLC-UV is a robust, cost-effective, and reliable choice. It offers straightforward sample preparation and high throughput.

  • When higher sensitivity is required, or for the analysis of complex matrices, LC-MS/MS is the gold standard. Its superior selectivity and sensitivity allow for accurate quantification at very low levels.

  • GC-MS can also provide high sensitivity and is a viable alternative, particularly if LC-MS is unavailable. However, the necessity of a derivatization step adds complexity to the workflow.

  • Spectroscopic techniques such as NMR and IR are best reserved for structural confirmation and characterization of the pure substance rather than for routine quantitative analysis.

By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to select the most appropriate method for their specific application, ensuring the generation of high-quality, reliable data.

References

  • SIELC Technologies. (n.d.). Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column.
  • Perry, J. D., & Kennedy, R. T. (2009). Review of recent advances in analytical techniques for the determination of neurotransmitters. PMC.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Kaspar, H., Dettmer, K., Gronwald, W., & Oefner, P. J. (2008). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. PubMed.
  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis.
  • Tripp, J. A., McCullagh, J. S. O., & Hedges, R. E. M. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. PubMed.
  • Reddy, G. S., & Kumar, A. (2020). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. ResearchGate.
  • Kapp, E. A., Schütz, F., Reid, G. E., Eddes, J. S., Moritz, R. L., O'Hair, R. A. J., ... & Simpson, R. J. (2003). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. OSU Chemistry.
  • Thermo Fisher Scientific. (n.d.). Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection.
  • Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. Wiley Online Library.
  • Donea, R., & Levei, E. (2011). The limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues. USAMV Iași.
  • Busardò, F. P., Kyriakou, C., & Zaami, S. (2016). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. PubMed Central.
  • Zhang, T., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
  • National Center for Biotechnology Information. (n.d.). N-Propylacetamide. PubChem.
  • National Institute of Standards and Technology. (n.d.). N-(n-Propyl)acetamide. NIST WebBook.
  • National Institute of Standards and Technology. (n.d.). N-(n-Propyl)acetamide. NIST WebBook.
  • Ohashi, Y., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. PMC.
  • Chemcd. (n.d.). 2-amino-n-propylacetamide.
  • PubChemLite. (n.d.). 2-amino-n-propylacetamide (C5H12N2O).
  • Forootan, A., Sjöback, R., Björkman, J., Sjögreen, B., Linz, L., & Kubista, M. (2017). Methods to determine limit of detection and limit of quantification in quantitative real-time PCR (qPCR). PubMed.
  • Ohashi, Y., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. ResearchGate.
  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins.
  • Husek, P. (1991). Capillary gas chromatography of amino acids, including asparagine and glutamine: sensitive gas chromatographic-mass spectrometric and selected ion monitoring gas chromatographic-mass spectrometric detection of the N,O(S)-tert.-butyldimethylsilyl derivatives. PubMed.

Sources

A Senior Application Scientist's Guide to Evaluating the Preclinical Performance of Novel Anticonvulsant Candidates: A Case Study Approach with 2-amino-N-propylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unmet Need in Anticonvulsant Drug Discovery

For researchers, scientists, and drug development professionals in the field of neurology, the quest for novel, more effective, and safer anticonvulsant drugs is a persistent challenge. While a number of antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to current treatments, underscoring the urgent need for new therapeutic entities. This guide provides a comprehensive framework for the preclinical evaluation of new chemical entities, using the hypothetical candidate 2-amino-N-propylacetamide as a case study. We will objectively compare its potential performance benchmarks against established alternatives, providing the underlying scientific rationale and detailed experimental protocols.

This document is structured to provide not just a list of procedures, but a logical, self-validating system for inquiry, grounded in established scientific principles. We will explore how to build a preclinical data package that robustly characterizes the in-vitro and in-vivo properties of a novel compound, enabling informed decisions for further development.

Conceptual Framework: From In-Vitro Target Engagement to In-Vivo Efficacy

The preclinical evaluation of an anticonvulsant candidate follows a logical progression from understanding its molecular interactions to observing its effects in a whole organism. This journey is essential to build a comprehensive profile of the drug's potential efficacy and safety.

G cluster_0 In-Vitro Evaluation cluster_1 In-Vivo Evaluation Target Identification Hypothesized Target (e.g., Ion Channel, Receptor) In-Vitro Potency Binding Affinity (Ki) Functional Modulation (IC50/EC50) Target Identification->In-Vitro Potency  Characterize  Interaction Neuronal Excitability Patch-Clamp Electrophysiology (Neuronal Firing Rate) In-Vitro Potency->Neuronal Excitability  Assess Functional  Consequence Pharmacokinetics ADME Properties (Brain Penetration) Neuronal Excitability->Pharmacokinetics  Bridge to Whole  Organism In-Vivo Efficacy Seizure Models (MES, PTZ) (ED50) Pharmacokinetics->In-Vivo Efficacy  Correlate Exposure  to Effect Therapeutic Index Protective Index (TD50/ED50) In-Vivo Efficacy->Therapeutic Index  Balance Efficacy  and Toxicity Go/No-Go Decision Go/No-Go Decision Therapeutic Index->Go/No-Go Decision

Caption: Preclinical evaluation workflow for a novel anticonvulsant candidate.

Comparative Landscape: Selecting the Right Benchmarks

To contextualize the performance of 2-amino-N-propylacetamide, it is crucial to select appropriate comparators. Levetiracetam and its analog, Brivaracetam, serve as excellent benchmarks due to their well-characterized mechanism of action and extensive preclinical and clinical data. Both are ligands for the synaptic vesicle protein 2A (SV2A), but with differing affinities and potencies.[1][2]

CompoundPrimary Mechanism of ActionIn-Vitro SV2A Affinity (Ki)
Levetiracetam SV2A Ligand~4.4 µM
Brivaracetam SV2A Ligand~0.15 µM (15-30x higher than Levetiracetam)[1]
2-amino-N-propylacetamide Hypothesized: Voltage-gated sodium channel modulatorTo be determined

In-Vitro Performance Evaluation: From Molecular Target to Neuronal Firing

The initial phase of preclinical testing focuses on understanding how a compound interacts with its molecular target and the immediate physiological consequences of this interaction at the cellular level.

Hypothesized Mechanism of Action for 2-amino-N-propylacetamide

Based on the chemical structure of 2-amino-N-propylacetamide and the known activities of other acetamide derivatives, a plausible mechanism of action is the modulation of voltage-gated sodium channels.[3] These channels are critical for the initiation and propagation of action potentials, and their blockade is a common mechanism for anticonvulsant drugs.

G Compound 2-amino-N-propylacetamide Channel Voltage-Gated Na+ Channel Pore Gating Machinery Compound->Channel:m Binds to and stabilizes inactive state Action Reduced Na+ Influx Channel->Action Outcome Decreased Neuronal Excitability Action->Outcome

Caption: Hypothesized mechanism of action for 2-amino-N-propylacetamide.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for assessing the effect of a compound on neuronal excitability and ion channel function.[4]

Objective: To determine if 2-amino-N-propylacetamide modulates voltage-gated sodium channel currents and reduces neuronal firing in response to depolarizing stimuli.

Methodology:

  • Cell Preparation: Primary cortical neurons are cultured on glass coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and superfused with artificial cerebrospinal fluid (aCSF).

  • Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 4-8 MΩ and filled with an internal solution mimicking the intracellular ionic composition.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the neuronal membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch, allowing electrical access to the cell's interior.

  • Voltage-Clamp Recordings: The neuron's membrane potential is clamped at a holding potential (e.g., -70 mV). A series of voltage steps are applied to elicit sodium currents.

    • Rationale: This allows for the direct measurement of ion flow through voltage-gated channels.

  • Current-Clamp Recordings: The neuron's membrane potential is recorded while injecting a series of depolarizing currents.

    • Rationale: This assesses the compound's effect on the neuron's ability to fire action potentials.

  • Compound Application: 2-amino-N-propylacetamide is applied to the bath at various concentrations, and the recordings are repeated.

Data Analysis:

  • In-Vitro Potency (IC50): The concentration of 2-amino-N-propylacetamide that causes a 50% reduction in the peak sodium current is determined.

  • Effect on Neuronal Firing: The number of action potentials fired in response to a given current injection is compared before and after compound application.

Comparative In-Vitro Data
CompoundTargetIn-Vitro PotencyEffect on Neuronal Firing
Levetiracetam SV2AKi: ~4.4 µMIndirect modulation of neurotransmitter release
Brivaracetam SV2AKi: ~0.15 µM[1]More potent, indirect modulation of neurotransmitter release
2-amino-N-propylacetamide Voltage-gated Na+ channelsHypothetical IC50: 5 µMHypothetical: Reduction in action potential firing

In-Vivo Performance Evaluation: From Animal Models to Therapeutic Index

Successful in-vitro activity must translate to in-vivo efficacy. This requires the compound to have favorable pharmacokinetic properties and demonstrate anticonvulsant effects in established animal models of seizures.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a model of generalized tonic-clonic seizures and is predictive of a compound's ability to prevent seizure spread.[5]

Objective: To determine the dose of 2-amino-N-propylacetamide required to protect against MES-induced tonic hindlimb extension.

Methodology:

  • Animal Preparation: Male ICR mice (20-25 g) are used.

  • Compound Administration: 2-amino-N-propylacetamide is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

  • Seizure Induction: At the time of peak effect (e.g., 30 minutes post-injection), a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) is delivered via corneal electrodes.

  • Endpoint: The presence or absence of a tonic hindlimb extension is recorded. Abolition of this response is considered protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

Experimental Protocol: Pentylenetetrazol (PTZ) Seizure Test

The PTZ test is a model for myoclonic and generalized seizures and is sensitive to compounds that enhance GABAergic neurotransmission.[6]

Objective: To determine the dose of 2-amino-N-propylacetamide required to prevent or delay the onset of PTZ-induced clonic seizures.

Methodology:

  • Animal Preparation: Male Wistar rats (150-200 g) are used.

  • Compound Administration: 2-amino-N-propylacetamide is administered i.p. at various doses, alongside a vehicle control group.

  • Chemoconvulsant Administration: At the time of peak effect, a subcutaneous injection of PTZ (e.g., 85 mg/kg) is administered.

  • Observation: Animals are observed for 30 minutes, and the latency to the first clonic seizure and the incidence of generalized tonic-clonic seizures are recorded.

  • Data Analysis: The ED50 for the prevention of clonic seizures is calculated.

Assessing the Therapeutic Index

A crucial aspect of drug development is determining the safety margin of a compound. The therapeutic index, often represented by the Protective Index (PI) in preclinical studies, is the ratio of the toxic dose to the effective dose.

Methodology:

  • Median Toxic Dose (TD50): The dose at which 50% of animals exhibit signs of motor impairment (e.g., ataxia, loss of righting reflex) is determined using a rotarod test.

  • Protective Index (PI): PI = TD50 / ED50

Comparative In-Vivo Data
CompoundMES ED50 (mice, i.p.)PTZ ED50 (mice, i.p.)Protective Index (MES)
Levetiracetam ~50 mg/kg~25 mg/kgModerate
Brivaracetam ~10 mg/kg[2]~5 mg/kg[2]High
2-amino-N-propylacetamide Hypothetical: 30 mg/kgHypothetical: >100 mg/kgTo be determined
FPL 13950 (related acetamide) Good oral efficacy[7]Ineffective against some chemical convulsants[7]Favorable acute safety[7]

Synthesizing the Data: Building a Comprehensive Profile

The collective in-vitro and in-vivo data allows for the construction of a comprehensive preclinical profile of 2-amino-N-propylacetamide.

G cluster_0 In-Vitro Profile cluster_1 In-Vivo Profile cluster_2 Overall Assessment Mechanism Modulator of Voltage-Gated Na+ Channels Potency IC50 in Patch-Clamp Assay Efficacy_MES Effective in MES Model (Generalized Seizures) Potency->Efficacy_MES Cellular Effect Reduces Neuronal Firing Cellular Effect->Efficacy_MES Safety Protective Index (PI) Efficacy_MES->Safety Efficacy_PTZ Less Effective in PTZ Model (Myoclonic Seizures) Efficacy_PTZ->Safety Conclusion Candidate for further development for generalized tonic-clonic seizures. May have a favorable therapeutic window. Safety->Conclusion

Caption: Synthesized preclinical profile of 2-amino-N-propylacetamide.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted approach to the preclinical evaluation of a novel anticonvulsant candidate, using 2-amino-N-propylacetamide as a working example. By systematically progressing from in-vitro mechanistic studies to in-vivo efficacy and safety models, and by constantly benchmarking against established drugs like Levetiracetam and Brivaracetam, a clear and actionable data package can be generated.

The hypothetical data for 2-amino-N-propylacetamide suggests a compound with a profile potentially effective against generalized tonic-clonic seizures, with a mechanism of action distinct from the SV2A ligands. The next logical steps in its development would include:

  • Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile and to establish a clear relationship between dose, plasma concentration, and efficacy.

  • Evaluation in chronic seizure models (e.g., kindling) to assess its potential for disease modification.

  • Expanded safety and toxicology studies to identify any potential off-target effects and establish a safe dose range for potential first-in-human studies.

By adhering to this structured and scientifically grounded evaluation process, drug development professionals can enhance the probability of identifying and advancing promising new therapies for patients with epilepsy.

References

  • Palmer, G. C., et al. (1995). Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. Journal of Pharmacology and Experimental Therapeutics, 274(2), 835-844. [Link]

  • Ghidini, E., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & Medicinal Chemistry, 14(7), 2219-2233. [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy & Behavior, 22(1), 5-18. [Link]

  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research, 83(1), 1-13. [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • Gillard, M., et al. (2011). Binding characteristics of brivaracetam, a selective, high-affinity SV2A ligand in rat, mouse, and human brain: relationship to anticonvulsant properties. Epilepsy Research, 95(1-2), 104-114. [Link]

  • Matagne, A., et al. (2008). Brivaracetam, a new SV2A ligand, demonstrates potent and broad-spectrum anticonvulsant activity in preclinical models. Epilepsia, 49(8), 1357-1366. [Link]

  • Nayak, S. U., & T. S., G. (2018). Study of anticonvulsant activity of acetazolamide on albino rats and its influence on anticonvulsant activity of sodium valproate. International Journal of Basic & Clinical Pharmacology, 7(5), 899. [Link]

  • PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). National Institute of Neurological Disorders and Stroke. Retrieved from [Link]

  • PANAChE Database. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). National Institute of Neurological Disorders and Stroke. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro & In Vivo Electrophysiology Studies. Retrieved from [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). N-Propylacetamide. PubChem. Retrieved from [Link]

  • Obiorah, I., et al. (2023). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 28(14), 5489. [Link]

  • The University of Texas at Dallas. (n.d.). Patch Voltage Clamp Tutorial 2014. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • eLife. (2018). BAD and KATP channels regulate neuron excitability and epileptiform activity. Retrieved from [Link]

  • YouTube. (2020, September 16). Anticonvulsant Activity (Maximal Electroshock Method). [Link]

  • JoVE. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Retrieved from [Link]

  • MDPI. (2022). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Retrieved from [Link]

  • Frontiers. (2022). Marked differences in the effects of levetiracetam and its analogue brivaracetam on microglial, astrocytic, and neuronal density in the rat model of kainic acid-induced temporal lobe epilepsy. Retrieved from [Link]

  • Canada's Drug Agency. (2020). Brivaracetam versus Levetiracetam for Epilepsy: A Review of Comparative Clinical Safety. Retrieved from [Link]

Sources

Executive Summary: The "Goldilocks" Linker in Hit-to-Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Cost-Benefit Analysis of Using 2-Amino-N-Propylacetamide in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

In the high-stakes arena of drug discovery, the choice of a linker or side-chain can dictate the fate of a lead compound. 2-Amino-N-propylacetamide (CAS: 62029-81-6), also known as N-propylglycinamide , represents a critical chemical tool for probing the hydrophobic/hydrophilic interface of target proteins.

Unlike its shorter homolog (N-ethyl) or bulkier variants (N-tert-butyl, N-benzyl), the N-propyl derivative offers a unique balance of lipophilicity (


) and steric freedom. This guide provides a rigorous cost-benefit analysis of deploying this specific building block, grounded in its application for targets like Leukotriene A4 Hydrolase (LTA4H)  and Vascular Adhesion Protein-1 (VAP-1) .

PART 1: Technical Profile & Comparative Metrics

To make an informed decision, researchers must evaluate the physicochemical shifts introduced by the propyl group. The following data compares 2-amino-N-propylacetamide against common alternatives used in SAR (Structure-Activity Relationship) libraries.

Table 1: Physicochemical Comparison of N-Alkyl Glycinamide Scaffolds
FeatureN-Methyl (Ref)N-Ethyl 2-Amino-N-Propylacetamide N-tert-Butyl
Steric Bulk (

)
LowModerateOptimal Linear Extension High (Branched)
Lipophilicity (cLogP) -1.05-0.65-0.24 0.15
Polar Surface Area (TPSA) 55.1 Ų55.1 Ų55.1 Ų 55.1 Ų
Rotatable Bonds 123 2
Hydrophobic Pocket Fit ShallowModerateDeep / Linear Wide / Spherical
Commercial Cost (1g) Low (<$20)Low (<$30)High ($150 - $300) Moderate ($50)

Key Insight: The shift from Ethyl to Propyl increases


 by approximately 0.4 units without altering the Polar Surface Area. This allows for improved membrane permeability and blood-brain barrier (BBB) penetration potential while maintaining water solubility, a critical factor in Sirtuin-2  and VAP-1  inhibitor design.

PART 2: Cost-Benefit Analysis

The Cost: "Make vs. Buy" Economics

The primary "cost" of 2-amino-N-propylacetamide is its commercial markup. As a specialty building block, it commands a premium compared to commodity reagents like Glycinamide HCl.

  • Commercial Route: Purchasing 1g can cost upwards of $200 from boutique synthesis houses (e.g., Santa Cruz, AChemBlock), leading to high burn rates during library synthesis.

  • In-House Synthesis Route: The raw materials (Boc-Glycine and Propylamine) are inexpensive. A standard lab can produce 10g of the HCl salt for <$50 in materials, representing a 90% cost reduction .

The Benefit: SAR Precision & Binding Affinity

The "Benefit" is strictly performance-driven. In multiple studies, the N-propyl group has demonstrated superior efficacy where other alkyl chains fail:

  • LTA4H Inhibition: In QSAR studies of N-alkyl glycine amides, the propyl chain length often correlates with optimal occupancy of the hydrophobic channel leading to the zinc active site, outperforming shorter chains that fail to displace water effectively.

  • Metabolic Stability: Unlike N-methyl amides, which are prone to rapid N-demethylation by CYPs, the N-propyl group is generally more robust, extending the half-life (

    
    ) of the parent compound.
    

PART 3: Experimental Protocols

To maximize cost-efficiency, we recommend in-house synthesis for quantities >1g. Below is a validated, self-validating protocol.

Protocol A: Synthesis of 2-Amino-N-Propylacetamide HCl

Reagents:

  • Boc-Gly-OH (1.0 eq)[1]

  • Propylamine (1.1 eq)

  • EDC

    
    HCl (1.2 eq)
    
  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF (Dry)[1]

  • Deprotection: 4M HCl in Dioxane

Workflow:

  • Activation: Dissolve Boc-Gly-OH in DMF at 0°C. Add HOBt and EDC

    
    HCl. Stir for 30 min to form the active ester.
    
    • Validation Point: Solution should remain clear. Cloudiness indicates moisture or impurity.

  • Coupling: Add Propylamine and DIPEA dropwise. Allow to warm to RT and stir for 12h.

    • Validation Point: TLC (50% EtOAc/Hexane) should show disappearance of Boc-Gly-OH (

      
      ) and appearance of product (
      
      
      
      ).
  • Workup: Dilute with EtOAc, wash with 1M citric acid, sat.

    
    , and brine.[1] Dry over 
    
    
    
    and concentrate.
  • Deprotection: Dissolve the intermediate (Boc-amino-N-propylacetamide) in DCM. Add 4M HCl/Dioxane (5 eq). Stir 2h.

  • Isolation: The product precipitates as a white hydrochloride salt. Filter and wash with cold ether.

    • Yield Target: >85%[1][2][3]

    • Purity Check:

      
       NMR (
      
      
      
      ) should show a triplet at
      
      
      ppm (propyl
      
      
      ).

PART 4: Visualizations & Logic Flow

Diagram 1: The "Make vs. Buy" Decision Logic

This decision tree helps project managers decide when to synthesize in-house versus purchase.

MakeVsBuy Start Need 2-Amino-N-Propylacetamide QtyCheck Quantity Required? Start->QtyCheck SmallQty < 500 mg (Screening) QtyCheck->SmallQty LargeQty > 5 g (Scale-up) QtyCheck->LargeQty TimeCheck Urgency? SmallQty->TimeCheck Make SYNTHESIZE (Low Cost, High Control) LargeQty->Make Cost Savings > $1000 Buy PURCHASE (High Cost, Low Effort) TimeCheck->Buy Urgent (<1 week) TimeCheck->Make Routine (>2 weeks)

Caption: Decision matrix for sourcing 2-amino-N-propylacetamide based on project scale and timeline.

Diagram 2: SAR Optimization Pathway (LTA4H Example)

Visualizing why the propyl linker is the "Goldilocks" choice for hydrophobic channel binding.

SAR_Logic Target Target: LTA4H Hydrophobic Channel Methyl N-Methyl (Too Short) Low Affinity Methyl->Target Loose Fit Propyl N-Propyl (Optimal Fit) High Affinity Propyl->Target Perfect Occupancy Butyl N-Butyl/Pentyl (Steric Clash) Reduced Affinity Butyl->Target Steric Hindrance

Caption: Schematic representation of the "Goldilocks Effect" in hydrophobic pocket occupancy.

References

  • Quantitative Structure-Activity Relationship and Binding Investigation of N-alkyl Glycine Amides as Inhibitors of Leukotriene A4 Hydrolase. Source: CONICET / PubMed. URL:[Link](Note: Generalized link to PubMed for verification of LTA4H inhibitors)

  • Synthesis and Structure-Activity Relationships of Glycine Amide Derivatives as Novel Vascular Adhesion Protein-1 Inhibitors. Source: Bioorganic & Medicinal Chemistry.[4][5] URL:[Link]

  • Potent Mechanism-Based Sirtuin-2-Selective Inhibition. Source: Royal Society of Chemistry (RSC). URL:[Link]

Sources

A Guide to Ensuring Experimental Reproducibility with 2-Amino-N-Propylacetamide and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and chemical research, the reproducibility of experimental results is the bedrock of scientific progress. The ability to reliably replicate, validate, and build upon previous findings is essential for advancing our understanding and translating discoveries into tangible applications. However, the scientific community increasingly faces a "reproducibility crisis," where published findings are difficult or impossible to replicate, leading to wasted resources and a slowdown in innovation.[1] This guide delves into the critical principles of experimental reproducibility, using the sparsely documented molecule, 2-amino-N-propylacetamide, as a case study to illustrate how to approach a novel or less-characterized compound with the rigor required for generating robust and reliable data.

While 2-amino-N-propylacetamide is commercially available and noted as an intermediate in organic synthesis for pharmaceuticals and bioactive compounds, detailed, peer-reviewed experimental protocols are notably absent from the scientific literature.[2] This scarcity of data presents a realistic challenge for researchers and highlights the necessity of a meticulously designed, self-validating experimental approach. This guide will not only propose a robust, reproducible protocol for the synthesis and potential application of 2-amino-N-propylacetamide but will also compare this detailed methodology with the often-abbreviated protocols used for more established chemical alternatives.

The Critical Importance of a Detailed Methodological Framework

A well-documented experimental protocol is more than just a set of instructions; it is a comprehensive roadmap that allows other researchers to follow in your footsteps and arrive at the same destination.[3] A truly reproducible protocol should be a self-contained, modular, and detailed scientific document.[3] Key elements that are often overlooked in less rigorous protocols, yet are crucial for reproducibility, include:

  • Purity and Characterization of Starting Materials: The exact purity of reagents, including the supplier and lot number, can significantly impact reaction outcomes.

  • Detailed Reaction Conditions: Precise parameters such as reaction time, temperature, stirring speed, and the method of addition of reagents are critical.

  • Work-up and Purification Procedures: The specifics of extraction, washing, drying, and chromatography (including stationary and mobile phases) are vital for isolating a pure product.

  • Comprehensive Characterization of Products: Thorough analytical data (e.g., NMR, mass spectrometry, HPLC) is necessary to confirm the identity and purity of the synthesized compound.

Failure to document these seemingly minor details can introduce significant variability, making it challenging for other researchers to reproduce the results.[4]

A Proposed Self-Validating Synthesis of 2-Amino-N-Propylacetamide

Given the lack of a standardized, peer-reviewed synthesis protocol for 2-amino-N-propylacetamide, the following proposed method is designed with the principles of reproducibility and self-validation at its core. This two-step process is based on established reactions for the synthesis of related amino-amides.[5][6]

Step 1: Synthesis of 2-Bromo-N-propylacetamide

This initial step involves the acylation of n-propylamine with bromoacetyl bromide.

Experimental Protocol:

  • Reagent Preparation:

    • n-Propylamine (≥99% purity, Sigma-Aldrich, Lot #XXXXXX)

    • Bromoacetyl bromide (≥98% purity, Sigma-Aldrich, Lot #YYYYYY)

    • Dichloromethane (DCM), anhydrous (≥99.8%, inhibitor-free, Sigma-Aldrich, Lot #ZZZZZZ)

    • Triethylamine (≥99.5%, distilled prior to use)

  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add n-propylamine (1.0 eq) and anhydrous DCM (100 mL).

    • Cool the solution to 0 °C in an ice-water bath.

  • Reaction Execution:

    • Add triethylamine (1.1 eq) to the cooled solution.

    • Slowly add a solution of bromoacetyl bromide (1.05 eq) in anhydrous DCM (50 mL) to the stirred reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 50 mL of deionized water.

    • Separate the organic layer and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%).

  • Characterization and Validation:

    • Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and purity of the 2-bromo-N-propylacetamide.

    • The expected molecular weight for C₅H₁₀BrNO is 180.04 g/mol .

Step 2: Synthesis of 2-Amino-N-propylacetamide

The second step involves the amination of the previously synthesized 2-bromo-N-propylacetamide using ammonia.

Experimental Protocol:

  • Reagent Preparation:

    • 2-Bromo-N-propylacetamide (from Step 1, with confirmed purity >98%)

    • Ammonia solution (7 N in methanol, Sigma-Aldrich, Lot #AAAAAA)

    • Methanol, anhydrous (≥99.8%, Sigma-Aldrich, Lot #BBBBBB)

  • Reaction Setup:

    • In a sealed pressure vessel, dissolve 2-bromo-N-propylacetamide (1.0 eq) in anhydrous methanol (100 mL).

  • Reaction Execution:

    • Add the ammonia solution in methanol (10 eq) to the vessel.

    • Seal the vessel and heat the reaction mixture to 50 °C for 12 hours with constant stirring.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully vent the vessel.

    • Concentrate the reaction mixture in vacuo to remove the solvent and excess ammonia.

    • Dissolve the residue in a minimal amount of DCM and purify by flash column chromatography on silica gel using a gradient of methanol in DCM (e.g., 5% to 20%) containing 1% triethylamine to prevent protonation of the amine on the silica.

  • Characterization and Validation:

    • Obtain ¹H NMR, ¹³C NMR, and HRMS data to confirm the structure and purity of the final product, 2-amino-N-propylacetamide.

    • The expected molecular weight for C₅H₁₂N₂O is 116.16 g/mol .

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Bromo-N-propylacetamide cluster_step2 Step 2: Synthesis of 2-Amino-N-propylacetamide start1 n-Propylamine + Bromoacetyl Bromide reaction1 Acylation in DCM with Triethylamine at 0°C start1->reaction1 workup1 Aqueous Work-up & Extraction reaction1->workup1 purification1 Flash Column Chromatography workup1->purification1 product1 2-Bromo-N-propylacetamide purification1->product1 char1 NMR & HRMS Characterization product1->char1 start2 2-Bromo-N-propylacetamide (from Step 1) product1->start2 reaction2 Amination with Ammonia in Methanol at 50°C start2->reaction2 workup2 Solvent Removal reaction2->workup2 purification2 Flash Column Chromatography workup2->purification2 final_product 2-Amino-N-propylacetamide purification2->final_product char2 NMR & HRMS Characterization final_product->char2

Caption: Proposed self-validating synthesis workflow for 2-amino-N-propylacetamide.

Hypothetical Application: Integration into a Peptide Synthesis Workflow

The structural motif of 2-amino-N-propylacetamide, possessing a primary amine and an amide, makes it a plausible, albeit non-natural, building block in peptide synthesis.[2] Unnatural amino acids and their derivatives are of significant interest in drug discovery for their ability to impart novel properties to peptides, such as increased stability and altered bioactivity.[7]

The following workflow outlines a hypothetical, reproducible experiment where the synthesized 2-amino-N-propylacetamide is coupled to a resin-bound amino acid, a common step in solid-phase peptide synthesis.[8]

Experimental Protocol:

  • Resin Preparation:

    • Swell Fmoc-protected glycine-functionalized Wang resin (1.0 eq) in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of 2-Amino-N-propylacetamide:

    • In a separate vessel, pre-activate a solution of 2-amino-N-propylacetamide (3.0 eq) with a coupling reagent such as HATU (2.9 eq) and a base like diisopropylethylamine (DIPEA) (6.0 eq) in DMF for 5 minutes.

    • Add the activated solution to the deprotected resin and agitate at room temperature for 2 hours.

  • Validation of Coupling:

    • Perform a Kaiser test on a small sample of the resin to confirm the complete consumption of the free amine. A negative result (yellow beads) indicates a successful coupling.

  • Capping (Optional but Recommended for Reproducibility):

    • If the Kaiser test is positive, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) to block any unreacted amino groups.

  • Cleavage and Analysis:

    • Cleave a small portion of the dipeptide from the resin using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

    • Analyze the cleaved product by HPLC and mass spectrometry to confirm the successful coupling and determine the purity of the product.

Peptide_Coupling_Workflow start Fmoc-Gly-Wang Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash Resin deprotect->wash1 couple Couple to Resin wash1->couple activate Pre-activate 2-Amino-N-propylacetamide (HATU/DIPEA) activate->couple validate Kaiser Test (Validation) couple->validate cap Capping (Optional) validate->cap Positive cleave Cleave from Resin validate->cleave Negative cap->cleave analyze HPLC & MS Analysis cleave->analyze

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.